molecular formula C9H7BrO3 B1288172 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 885069-03-4

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1288172
CAS No.: 885069-03-4
M. Wt: 243.05 g/mol
InChI Key: MWNCCBAITNRTSN-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNCCBAITNRTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity & Therapeutic Potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid: A Privileged Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Therapeutic Potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Dual-Functionalized Pharmacophore

In the landscape of modern medicinal chemistry, This compound (CAS: 71981-64-1) represents more than a simple intermediate; it is a "privileged scaffold" possessing distinct structural motifs essential for ligand-target interactions. Its biological utility is defined by two critical pharmacophoric elements:

  • The C2-Carboxylic Acid (Acidic Head): Mimics endogenous fatty acids, facilitating hydrogen bonding with polar residues in nuclear receptors (e.g., PPARs) and phosphatases (e.g., PTP1B).

  • The C5-Bromine Moiety (Lipophilic/Reactive Tail): Serves as a halogen bond donor or a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the hydrophobic domain, critical for occupying deep hydrophobic pockets in enzymes and receptors.

This guide analyzes the compound's role as a potent precursor for PPARα agonists (dyslipidemia), NF-κB inhibitors (oncology), and PTP1B inhibitors (diabetes).

Core Therapeutic Mechanisms[1]

Metabolic Regulation: PPARα Agonism

The most authoritative biological activity linked to the 2,3-dihydrobenzofuran-2-carboxylic acid core is its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

  • Mechanism of Action: The carboxylic acid moiety acts as an "acidic head group," mimicking the carboxylate of endogenous fatty acids. It forms a salt bridge with the conserved Tyr464 and His440 residues within the PPARα Ligand Binding Domain (LBD). The dihydrobenzofuran ring provides a rigid spacer that orients the hydrophobic tail (attached via the C5-position) into the receptor's hydrophobic arm.

  • Therapeutic Outcome: Activation of PPARα heterodimerizes with RXR (Retinoid X Receptor), binding to PPREs (Peroxisome Proliferator Response Elements) on DNA. This upregulates genes responsible for fatty acid

    
    -oxidation (e.g., CPT1, ACOX1) and downregulates pro-inflammatory cytokines, resulting in significant triglyceride lowering and HDL elevation.
    
Oncology & Inflammation: NF-κB Inhibition

Derivatives synthesized from this scaffold, particularly N-phenylamides formed at the C2 position, have demonstrated potent cytotoxicity against human cancer cell lines (ACHN, HCT15, MM231).[1][2]

  • Mechanism: These derivatives inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB) .[1][2] By blocking NF-κB, the molecule suppresses the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL), thereby sensitizing cancer cells to apoptosis and reducing metastatic potential.

  • SAR Insight: The 5-bromo position is often substituted with aryl groups to enhance lipophilicity, improving cell membrane permeability and binding affinity to the IKK complex or upstream regulators.

Diabetes: PTP1B Inhibition

The carboxylic acid functionality allows this molecule to act as a mimetic of the phosphate group on phosphotyrosine substrates, making it a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .

  • Causality: PTP1B is a negative regulator of insulin signaling.[3] Inhibition prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, prolonging the insulin signal and improving glucose uptake in insulin-resistant tissues.

Visualizing the Mechanism

The following diagram illustrates the PPARα activation pathway initiated by the scaffold's binding events.

PPAR_Pathway Ligand 5-Br-2,3-dihydrobenzofuran -2-COOH Scaffold LBD PPARα Ligand Binding Domain Ligand->LBD Acidic Head binds Tyr464/His440 RXR RXR Heterodimerization LBD->RXR Conformational Change Nucleus Nuclear Translocation RXR->Nucleus PPRE Bind to PPRE (Promoter Region) Nucleus->PPRE Transcription Gene Transcription (CPT1, ACOX1) PPRE->Transcription Recruitment of Co-activators Outcome Increased Lipid Oxidation Reduced Inflammation Transcription->Outcome

Caption: Figure 1: Signal transduction pathway for PPARα activation. The scaffold's acidic head group is the initiating factor for LBD stabilization and downstream gene transcription.

Experimental Protocols

Chemical Synthesis: Derivatization for SAR Studies

To evaluate biological activity, the 5-bromo and 2-COOH positions must often be modified. Below is a standard protocol for Suzuki-Miyaura Coupling at the C5 position to generate a library of lipophilic probes.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, arylboronic acid, base, and solvent. Sparge with nitrogen for 10 minutes to remove O₂ (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.

  • Reflux: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad. Acidify the filtrate with 1N HCl to pH 3 (critical to recover the carboxylic acid product). Extract with EtOAc (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Assay: PPARα Nuclear Receptor Transactivation

This assay validates if the synthesized derivative acts as a functional agonist.

System: HEK293T cells transiently transfected with:

  • Expression plasmid encoding human PPARα-LBD fused to Gal4-DBD.

  • Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

Protocol:

  • Seeding: Seed HEK293T cells at

    
     cells/well in 96-well white plates. Incubate for 24h.
    
  • Transfection: Transfect plasmids using Lipofectamine 2000 according to manufacturer instructions.

  • Treatment: After 24h transfection, replace medium with serum-free Opti-MEM containing the test compound (0.1 nM – 10 µM). Include Fenofibrate (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 24 hours.

  • Measurement: Add Luciferase Assay Substrate (e.g., Bright-Glo). Lyse cells and measure luminescence on a plate reader.

  • Data Analysis: Calculate Fold Activation relative to DMSO control. Plot dose-response curves to determine

    
    .
    

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the this compound core based on aggregate literature data.

PositionModificationBiological EffectTarget Relevance
C2-COOH Unmodified (Acid)High affinity for cationic pockets (Arg/His/Tyr)PPARα, PTP1B
C2-COOH Amide (CONHR)Increased cell permeability; loss of PPAR activityNF-κB, Cytotoxicity
C2-COOH Ester (COOR)Prodrug form; inactive in vitro until hydrolyzedBioavailability
C5-Br UnmodifiedModerate lipophilicity; halogen bonding capabilityBaseline Scaffold
C5-Br Aryl Group (via Suzuki)Increased hydrophobic surface area; potency boostPPARα (Subtype Selectivity)
C5-Br Alkyl/AlkyneReduced metabolic stability; variable potencyProbe Design

Experimental Workflow Diagram

Workflow cluster_chem Chemical Modification cluster_bio Biological Screening Start 5-Br-2,3-dihydrobenzofuran -2-COOH Step1 C5-Suzuki Coupling (Hydrophobic Tail) Start->Step1 Pd-Catalysis Step2 C2-Amide Coupling (Head Group Variation) Start->Step2 HATU/Amine Assay1 PPARα Transactivation (Luciferase) Step1->Assay1 Metabolic Target Assay2 MTT Cytotoxicity (Cancer Lines) Step2->Assay2 Oncology Target Hit Lead Candidate Identification Assay1->Hit High Fold Activation Assay2->Hit Low IC50

Caption: Figure 2: Integrated workflow for transforming the core scaffold into bioactive lead candidates via parallel synthesis and targeted screening.

References

  • Design and Synthesis of Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids as Highly Potent and Subtype-Selective PPARα Agonists. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Establishes the core scaffold as a lipid-lowering agent.[4] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] Relevance: Details the anticancer and NF-κB inhibitory activity of amide derivatives.[1][2] URL:[Link]

  • Discovery of PTP1B Inhibitors with Antihyperglycemic Activity. Source: Acta Pharmacologica Sinica (Nature/PMC). Relevance: Validates the carboxylic acid moiety as a phosphate mimetic for diabetes targets. URL:[Link]

  • Benzofuran Derivatives: A New Profile of Biological Activities. Source: International Journal of Pharmacy and Pharmaceutical Sciences. Relevance: Comprehensive review of the antimicrobial and antioxidant potential of the benzofuran class.[5] URL:[Link]

Sources

potential applications of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid .

Executive Summary

This compound (CAS: 885069-03-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a carboxylic acid "warhead" at the C2 position (ideal for hydrogen bonding or prodrug derivatization) and a bromine "handle" at the C5 position (enabling late-stage diversification via cross-coupling).

This guide analyzes its role as a key intermediate in the development of PPAR agonists (metabolic disorders), Pim-1 kinase inhibitors (oncology), and antimicrobial agents . It provides validated synthetic protocols and mechanistic insights for researchers aiming to exploit this scaffold for library generation.

Structural Analysis & Pharmacophore Mapping

The molecule is defined by a rigid bicyclic core that mimics the side chains of biologically active amino acids (e.g., Tyrosine, Tryptophan) and natural lignans.

FeatureChemical FunctionMedicinal Utility
C2-Carboxylic Acid H-bond donor/acceptor; Acidic headgroupCritical for salt-bridge interactions (e.g., Arg/Lys residues in PPAR binding pockets).
C5-Bromine Aryl halide; ElectrophileSite for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to install hydrophobic tails.
Dihydrofuran Ring Sp3 hybridized C2/C3Introduces chirality (C2); unlike planar benzofurans, the dihydro core offers "escape from flatland," improving solubility and target fit.
Benzene Ring Aromatic coreProvides π-π stacking interactions with target protein residues (e.g., Phenylalanine).

Therapeutic Applications: Case Studies

Case Study 1: Metabolic Disorders (PPAR Agonists)

The 2,3-dihydrobenzofuran-2-carboxylic acid core is a bioisostere for the fibrate class of drugs. Research indicates that substituting the C5 position with lipophilic ethers or aryls creates potent Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  agonists.
  • Mechanism: The acidic headgroup binds to the PPAR

    
     Ligand Binding Domain (LBD), specifically interacting with Tyr464  and His440 . The C5-tail extends into the hydrophobic pocket, stabilizing the active conformation (Helix 12).
    
  • Outcome: Upregulation of genes involved in lipid catabolism (e.g., CPT1, ACOX1), leading to reduced triglycerides and increased HDL-C.

Figure 1: PPAR Activation Pathway

PPAR_Pathway Ligand 5-Br-Dihydrobenzofuran Derivative PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription of Target Genes PPRE->Transcription Recruitment of Co-activators Outcome Lipid Catabolism (↓ Triglycerides, ↑ HDL) Transcription->Outcome

Caption: Mechanism of Action for dihydrobenzofuran-based PPAR agonists regulating lipid metabolism.

Case Study 2: Oncology (Pim-1 Kinase Inhibition)

Derivatives of this scaffold have demonstrated inhibition of Pim-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.

  • SAR Insight: The carboxylic acid forms a salt bridge with Lys67 in the ATP-binding pocket. The 5-bromo group is typically replaced with a heteroaryl moiety (e.g., pyridine or indole) via cross-coupling to occupy the hinge region.

Case Study 3: Antimicrobial Agents

Coupling the carboxylic acid with 1,2,3-triazoles (via click chemistry on the amide linker) yields compounds with broad-spectrum antifungal activity (e.g., against Aspergillus niger).

Synthetic Workflows & Protocols

The this compound scaffold serves as a divergent point for library synthesis.

Figure 2: Divergent Synthesis Workflow

Synthesis_Workflow Core 5-Bromo-2,3-dihydro- benzofuran-2-COOH PathA Path A: C5 Diversification (Suzuki/Buchwald) Core->PathA PathB Path B: C2 Derivatization (Amide Coupling) Core->PathB PathC Path C: Reduction (Alcohol/Aldehyde) Core->PathC ProdA Biaryl/Aryl-Amine Libraries (Kinase Inhibitors) PathA->ProdA ProdB Amides/Esters (Antimicrobials/Prodrugs) PathB->ProdB ProdC Chiral Alcohols (Building Blocks) PathC->ProdC

Caption: Divergent synthetic strategies utilizing the C5-Bromine and C2-Carboxylic acid handles.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

This protocol installs an aryl group at the 5-position, critical for increasing lipophilicity in PPAR agonists.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)[1][2]

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Preparation: In a sealed tube, dissolve the 5-bromo substrate (1 mmol) and aryl boronic acid (1.2 mmol) in degassed 1,4-dioxane (5 mL).

  • Activation: Add the base (K₂CO₃, 3 mmol) dissolved in water (1.2 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, wash with 1N HCl (to protonate the acid if ester was not used) and brine. Dry over MgSO₄.[3][4][5][6]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Expert Insight: If the free acid interferes with the coupling (catalyst poisoning), esterify the carboxylic acid (MeOH/H₂SO₄) before the Suzuki coupling, then hydrolyze (LiOH/THF) post-coupling.

Protocol B: Core Synthesis (Perkin Rearrangement Route)

If the starting material is unavailable, it can be synthesized from 5-bromosalicylaldehyde.

  • Condensation: React 5-bromosalicylaldehyde with diethyl bromomalonate (or ethyl bromoacetate) and K₂CO₃ in 2-butanone (reflux 14h).

  • Cyclization: The intermediate undergoes intramolecular cyclization to yield ethyl 5-bromobenzofuran-2-carboxylate .

  • Reduction: Critical Step. To obtain the dihydro core without debrominating the C5 position, avoid standard Pd/C hydrogenation.

    • Recommended: Use Magnesium turnings in Methanol (Mg/MeOH) at 0°C to RT. This selectively reduces the conjugated double bond of the ester while often preserving the aryl bromide. Alternatively, use Sodium Amalgam (Na/Hg) if available, or perform the reduction before bromination if feasible (though bromination of the dihydro core is less regioselective).

Quantitative Activity Data (SAR Summary)

The following table summarizes the potency of derivatives modified at the C5 position against PPAR


 (Human).
Compound IDC5 Substituent (R)C2 GroupEC50 (PPAR

)
Selectivity (vs

)
Ref (Core) -Br-COOH> 100 µMN/A
Analog A 4-CF3-Phenyl-COOH12 nM> 500-fold
Analog B 4-Methoxy-Phenyl-COOH45 nM> 100-fold
Analog C Pyridin-3-yl-CONH-Ph2.4 µMLow

Data aggregated from structure-activity relationship studies on dihydrobenzofuran acids [1, 2].

References

  • Shi, G. Q., et al. (2005). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity."[5] Journal of Medicinal Chemistry.

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Choi, H. S., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. "2,3-Dihydro-1-benzofuran-2-carboxylic acid Structure and Properties."

  • ChemicalBook. "Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate."

Sources

Methodological & Application

experimental procedure for derivatization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid

Executive Summary

This compound (CAS: 124083-20-1) is a high-value pharmacophore scaffold utilized in the development of melatonin receptor agonists (e.g., Ramelteon analogs), MMP inhibitors, and anti-inflammatory agents. Its utility stems from its bifunctional nature:

  • C2-Carboxylic Acid: A handle for amidation or esterification to tune solubility and target binding.[1]

  • C5-Aryl Bromide: A robust electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a validated, modular workflow for derivatizing this scaffold. Unlike standard textbook procedures, these protocols are optimized for medicinal chemistry library generation , prioritizing high throughput, minimal purification bottlenecks, and "self-validating" analytical signatures.

Chemical Profile & Retrosynthetic Logic

  • Molecule: this compound

  • MW: 243.05 g/mol [1]

  • Key Feature: The C2 position is a chiral center.[1] While this protocol describes the racemic derivatization, the methods preserve stereochemistry if starting with enantiopure material (avoiding strong bases that cause racemization via enolization).[1]

Strategic Decision Tree

The order of operations is critical.

  • Path A (Amidation

    
     Coupling): Recommended. Converting the acid to an amide/ester first prevents catalyst poisoning by the free carboxylate during Pd-coupling and increases the lipophilicity of the substrate for better organic solvent solubility.
    
  • Path B (Coupling

    
     Amidation): Risky. Free acids can interfere with transmetallation steps in Suzuki coupling.[1] Use only if the amide moiety is unstable to basic Suzuki conditions.[1]
    

DerivatizationStrategy Start Starting Material: 5-Br-2,3-dihydrobenzofuran-2-COOH Decision Decision Node: Order of Operations Start->Decision PathA Path A (Recommended): 1. Amidation 2. Suzuki Coupling Decision->PathA Standard PathB Path B (Alternative): 1. Suzuki Coupling 2. Amidation Decision->PathB Labile Amine Outcome Target Library (Bi-functionalized) PathA->Outcome PathB->Outcome

Figure 1: Strategic workflow for bifunctional derivatization. Path A is preferred to minimize catalyst interference.

Module A: C2-Carboxylic Acid Derivatization (Amidation)[1]

Objective: Install diverse amine "warheads" while preserving the aryl bromide for subsequent steps. Method: HATU-mediated coupling.[1][2] Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with electron-deficient anilines or sterically hindered secondary amines.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

Step-by-Step Protocol
  • Activation: In a dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (243 mg, 1.0 mmol) in anhydrous DMF (4 mL).

  • Base Addition: Add DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The solution usually turns slightly yellow.

  • Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 10 minutes to form the activated At-ester species.

  • Amine Addition: Add the Amine Partner (1.1 mmol).

  • Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

    • QC Check: Take a 10 µL aliquot, dilute in MeCN, and inject on LC-MS. Look for the disappearance of MW 243 (Acid) and appearance of Product Mass (M+H).[1] The Br isotope pattern (M and M+2 peaks of equal height) must be preserved.[1]

  • Workup (High Throughput):

    • Dilute reaction mixture with EtOAc (20 mL).

    • Wash successively with:

      • 10% LiCl (aq) (2 x 10 mL) – Critical for removing DMF.[1]

      • Sat. NaHCO3 (1 x 10 mL) – Removes unreacted acid.[1]

      • Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Module B: C5-Aryl Bromide Functionalization (Suzuki-Miyaura)[1]

Objective: Cross-coupling with aryl/heteroaryl boronic acids. Method: Pd(dppf)Cl2 / K2CO3 system.[1][3] Rationale: The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst is exceptionally robust, air-stable, and tolerates the oxygen-rich benzofuran core better than Pd(PPh3)4.[1]

Materials
  • Substrate: Amide derivative from Module A (or free acid if using Path B) (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM complex (0.05 equiv / 5 mol%)[1]

  • Base: K2CO3 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol
  • Setup: In a microwave vial or pressure tube, combine the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and K2CO3 (207 mg, 1.5 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing (Crucial): Sparge the mixture with Argon gas for 5 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (20 mg, 0.025 mmol).[1]

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

    • Visual Cue: The reaction typically turns from orange/red to black (Pd precipitation) upon completion.[1]

  • Workup:

    • Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Pd black.[1] Wash the pad with EtOAc.[1]

    • Partition filtrate with water/EtOAc.[1]

    • Dry organic layer (MgSO4) and concentrate.[1][4]

  • Purification: Silica gel chromatography.

Analytical Validation (Self-Validating Systems)

The presence of the Bromine atom provides a built-in mass spectrometry tag.

StageAnalytical Signature (LC-MS)Interpretation
Starting Material Doublet (1:1 ratio) at M and M+2Intact Bromine present.[1]
Post-Module A (Amide) Doublet (1:1 ratio) shifted to higher MWAmide formed; Br intact (Success).
Post-Module B (Suzuki) Singlet (assuming no other halogens)Bromine replaced by Aryl group (Success).[1]
Failure Mode Doublet at Starting MWCoupling failed (Check catalyst/degassing).
Failure Mode Singlet at M (De-bromination)Hydrodehalogenation (Reduce temp or change solvent).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the specific activation points for this scaffold.

ReactionMechanism Substrate 5-Br-Benzofuran Scaffold OxAdd Oxidative Addition (Pd Insert into C-Br) Substrate->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet R-B(OH)2 / OH- RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Substrate Catalyst Regen (Conceptual) Product Final Biaryl Product RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle specific to the C5-Bromine activation.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Suzuki-Miyaura Coupling.[1][5] Organic Chemistry Portal.[1]

  • Amide Coupling with HATU (General Protocol)

    • Synthesis of amide derivatives for electron deficient amines... Current Chemistry Letters, 2022.[1]

  • Benzofuran Scaffold Synthesis & Utility

    • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate, 2013.[1]

  • Patent Reference for 5-Bromo-2,3-dihydrobenzofuran derivatives

    • Substituted benzofuran carboxylic acids and process for their production. Patent IL30442A.[1]

Sources

using 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 7170-01-6) represents a high-value "privileged structure" in modern drug discovery. Unlike flat aromatic benzofurans, the 2,3-dihydro core offers a distinct three-dimensional topography (sp³ hybridized C2 and C3), improving solubility and target complementarity.

This building block is unique due to its orthogonal bifunctionality :

  • C2-Carboxylic Acid: A handle for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles), often targeting the solvent-exposed regions of a protein binding pocket.

  • C5-Bromide: An electronically activated aryl halide ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck), allowing for scaffold extension into deep hydrophobic pockets.

Key Therapeutic Areas:

  • Kinase Inhibition: Pim-1 and Pim-2 inhibitors utilizing the carboxylic acid for salt-bridge interactions.[1]

  • Immunotherapy: Lymphoid Tyrosine Phosphatase (LYP) inhibitors.[2]

  • Oncology: NF-κB pathway inhibitors.[3][4]

  • GPCR Ligands: Melatonin receptor agonists and GPR40 agonists.

Structural Analysis & Reactivity Profile

The molecule possesses two distinct "hemispheres" of reactivity that can be manipulated sequentially.

Functional GroupPositionReactivity ModeRecommended Transformation
Carboxylic Acid C2 (Chiral)Electrophilic (Carbonyl)Amide Coupling (HATU/T3P), Esterification, Reduction to Alcohol.
Aryl Bromide C5Electrophilic (C-X bond)Suzuki-Miyaura, Buchwald-Hartwig, Lithium-Halogen Exchange.
Dihydro Core C2-C3Stereogenic CenterEnantioselective resolution or chiral HPLC separation (Critical for potency).
Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

G Start 5-Bromo-2,3-dihydro- benzofuran-2-COOH Amide Amide Library (R-NH2 Coupling) Start->Amide HATU, DIPEA Suzuki Biaryl Scaffold (Ar-B(OH)2 Coupling) Start->Suzuki Pd(dppf)Cl2 Heterocycle Bioisosteres (Oxadiazoles/Tetrazoles) Start->Heterocycle Hydrazine/CDI Target1 NF-κB Inhibitors Amide->Target1 Target2 Kinase Inhibitors (Pim-1) Suzuki->Target2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-acid and C5-bromide.

Application Protocols

Protocol A: High-Fidelity Amide Coupling (The "Right-Hand" Variation)

Context: This reaction is typically performed before cross-coupling to avoid catalyst poisoning by the free acid during Suzuki reactions, although modern catalysts tolerate acids well. This protocol uses HATU, which minimizes racemization at the C2 chiral center.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Why? This pre-activation step ensures the formation of the active ester species.

  • Addition: Add the amine partner (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the disappearance of the acid (M-H peak) and formation of the amide (M+H peak).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Left-Hand" Extension)

Context: This protocol installs aryl or heteroaryl groups at the C5 position. The use of Pd(dppf)Cl₂ is recommended as it is robust, air-stable, and effective for aryl bromides with moderate steric hindrance.

Reagents:

  • Substrate: 5-Bromo-2,3-dihydrobenzofuran-2-amide derivative (from Protocol A) or Methyl Ester (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM complex (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Experimental Workflow Diagram:

SuzukiWorkflow Mix Step 1: Combine Reactants (Substrate + Boronic Acid + Catalyst) Degas Step 2: Degas Solvent (Dioxane/Water, N2 Sparge) Mix->Degas Add Solvent Heat Step 3: Reaction (80-100°C, 4-12 hours) Degas->Heat Inert Atm Monitor Step 4: LCMS Check (Look for Br displacement) Heat->Monitor Sampling Monitor->Heat Incomplete Workup Step 5: Extraction & Purification (EtOAc/Water -> Silica Gel) Monitor->Workup Complete

Figure 2: Workflow for the Pd-catalyzed cross-coupling of the 5-bromo precursor.

Step-by-Step Methodology:

  • Vessel Setup: In a microwave vial or pressure tube, combine the 5-bromo substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1 v/v).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (microwave, 30 mins).

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove palladium black.

  • Isolation: Dilute filtrate with water, extract with EtOAc (3x). Wash organics with brine, dry, and concentrate.

Stereochemical Considerations

The C2 position is a chiral center. The biological activity of dihydrobenzofurans is often enantiomer-specific.

  • Racemic Synthesis: The starting material is typically racemic.

  • Resolution: If using the racemic acid, resolve the final compounds using Chiral SFC (Supercritical Fluid Chromatography).

  • Enantioselective Synthesis: Alternatively, use asymmetric hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor using Ru-BINAP catalysts to generate the chiral dihydro-core de novo.

References

  • Anticancer & NF-κB Inhibition: Choi, J. K., et al. "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 2015.[1]

  • Pim-1 Kinase Inhibitors: Xiang, Y., et al.[1] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1]

  • Diversity-Oriented Synthesis: Dandapani, S., et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 2017.

  • Suzuki Coupling Methodology: Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.[6]

Sources

application of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in Antimicrobial Agent Synthesis

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Privileged Scaffold: Synthesis of Novel Antimicrobial Agents from this compound

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding potent and resilient therapeutic agents.[1] Heterocyclic compounds, particularly those containing oxygen, have long been a cornerstone of medicinal chemistry, forming the basis of numerous clinically approved drugs.[2][3] Within this domain, the benzofuran core is recognized as a "privileged structure" due to its prevalence in biologically active natural and synthetic products and its capacity to serve as a versatile framework for drug design.[1][3][4]

This guide focuses on a specific, high-potential starting material: This compound . The strategic inclusion of a bromine atom at the C-5 position often enhances biological activity, a well-documented phenomenon in medicinal chemistry.[3] Furthermore, the dihydrobenzofuran core provides a non-planar, flexible scaffold, offering distinct stereochemical advantages for interacting with biological targets compared to its rigid, aromatic benzofuran counterpart.

Here, we present a detailed exploration of the synthetic utility of this scaffold, providing a rationale for its selection, step-by-step protocols for its conversion into promising antimicrobial candidates, and standardized methods for their biological evaluation.

The Strategic Value of the 5-Bromo-dihydrobenzofuran Scaffold

The selection of this compound as a starting material is predicated on several key molecular features:

  • The Benzofuran Core: A proven pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[3][4]

  • C-5 Bromine Substitution: Halogenation, particularly with bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. This often leads to enhanced membrane permeability and stronger interactions with target enzymes or receptors, contributing to improved antimicrobial potency.[3] Compounds bearing two bromo substituents have exhibited excellent antibacterial activity against various strains.[3]

  • C-2 Carboxylic Acid: This functional group is a critical synthetic handle. It can be readily converted into a wide variety of other functionalities—amides, esters, alcohols, and azides—enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Dihydro- Scaffold: The saturated five-membered ring introduces a chiral center and a three-dimensional character, which can be pivotal for specific, high-affinity binding to the active sites of microbial targets.

Caption: Key structural features of the starting scaffold.

Synthetic Pathway: From Carboxylic Acid to 1,2,3-Triazole Derivatives

One of the most effective and modular synthetic strategies involves converting the carboxylic acid into an azide intermediate, which can then undergo a "click chemistry" reaction to form a diverse library of 1,2,3-triazole derivatives. Triazoles are known to be metabolically stable and are often used as bioisosteres for other functional groups, contributing to target binding and overall activity. The following protocol is adapted from methodologies for creating triazoles from a 5-bromobenzofuran core.[5]

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

  • Rationale: This multi-step process converts the chemically stable carboxylic acid into a highly reactive azide. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for converting the acid to an alcohol.[5] The subsequent Appel reaction conditions (I₂, PPh₃) effectively transform the primary alcohol into an iodomethyl group, a good leaving group for nucleophilic substitution by the azide ion (N₃⁻).

  • Step 1: Reduction to Alcohol

    • To a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol), add Sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0 °C and quench carefully by the slow addition of 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

  • Step 2: Conversion to Iodide [5]

    • Dissolve the crude alcohol from the previous step (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) at 0 °C.

    • Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until TLC indicates the consumption of the starting alcohol.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran.

  • Step 3: Azide Formation [5]

    • Dissolve the iodinated compound (1.0 eq) in Dimethylformamide (DMF, 10 mL/mmol).

    • Add sodium azide (NaN₃, 3.0 eq) and stir the mixture at 60 °C for 6-8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the key intermediate, 2-(Azidomethyl)-5-bromo-2,3-dihydrobenzofuran, which can often be used in the next step without further purification.

  • Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective click reaction. It allows for the covalent linkage of the benzofuran azide intermediate to a wide variety of terminal alkynes, enabling rapid library generation.

  • In a reaction vessel, combine 2-(Azidomethyl)-5-bromo-2,3-dihydrobenzofuran (1.0 eq), the desired substituted terminal alkyne (1.1 eq), and a copper(I) source such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) with a reducing agent like sodium ascorbate (0.2 eq).

  • Add a solvent mixture of tert-butanol and water (1:1, 10 mL/mmol).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor for completion by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final 1,2,3-triazole product via column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure.[3][6] By synthesizing a library of compounds using the protocols above, researchers can probe these relationships to optimize potency.

Caption: Key areas for SAR analysis on the target scaffold.

Table 1: Representative SAR Data for Benzofuran Derivatives

Compound ClassR-Group SubstitutionTarget OrganismMIC (µg/mL)Citation
Benzofuran-TriazolePhenylStaphylococcus aureus12.5 - 25[7]
Benzofuran-Triazole4-FluorophenylStaphylococcus aureus6.25 - 12.5[7]
Benzofuran-Disulfide2,4-DichlorophenylXanthomonas oryzae0.28[6]
Brominated BenzofuranDiethylaminoethoxyCandida albicans100[2]
Benzofuran-Carbamate4-ChlorophenylBacillus subtilisPotent Activity[8]

Note: Data is representative and compiled from various benzofuran derivatives to illustrate general SAR principles. MIC values can vary significantly based on the exact scaffold and testing conditions.

Key Insights from SAR Studies:

  • Aromatic Substituents: The introduction of electron-withdrawing groups (e.g., halogens like -F, -Cl) on phenyl rings attached to the core scaffold often increases antibacterial activity.[3][7]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial. Enhanced lipophilicity can improve membrane penetration, but excessive lipophilicity may lead to poor solubility and off-target effects.[7]

  • Positional Isomers: The position of substituents on the benzofuran ring itself dramatically impacts activity. Substitutions at the C-3 and C-6 positions have been shown to greatly influence potency and bacterial strain specificity.[3]

Protocol for Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It identifies the lowest concentration of the agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method in a 96-well plate format for high-throughput screening.[9]

  • Preparation of Materials:

    • Synthesized Compounds: Prepare stock solutions (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

    • Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.

    • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a vehicle control.[9]

  • Assay Procedure:

    • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the bacterial suspension to each well.

    • Include a positive control (broth + bacteria + standard antibiotic), a negative control (broth only), and a growth control (broth + bacteria + DMSO).

    • Seal the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Optionally, a growth indicator like resazurin can be added after incubation. A color change from blue to pink indicates viable cells, while the absence of a color change indicates inhibition.

References
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

Cell-Based Assay Strategies for the Functional Characterization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carboxylic acid group at specific positions, as in 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid, creates a unique chemical entity with significant potential for therapeutic intervention. Published research on structurally related benzofuran derivatives suggests a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as highly potent and selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. Furthermore, this structural class has demonstrated inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of this compound derivatives using a suite of robust and validated cell-based assays. The protocols herein are designed to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles, ensuring the generation of reliable and reproducible data.

I. Foundational Assays: Assessing Cytotoxicity and Proliferation

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. This foundational data is essential for interpreting the results of more specific functional assays and for identifying a suitable concentration range for subsequent experiments. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[4]

B. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-4: Incubation cluster_assay Day 4: MTT Assay seed_cells Seed cells in a 96-well plate at optimal density treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells Allow cells to adhere incubate_cells Incubate for a predetermined exposure time (e.g., 24, 48, 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 1-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity and proliferation assay.

C. Detailed Protocol: MTT Assay

Materials:

  • This compound derivative (test compound)

  • Appropriate cell line (e.g., HepG2 for liver-related studies, RAW 264.7 for inflammation studies)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid in solubilization.[4]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

D. Data Analysis and Interpretation
ParameterCalculationInterpretation
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100A decrease in the percentage of viable cells indicates a cytotoxic effect of the compound.
IC₅₀ (Half-maximal inhibitory concentration) Determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.The concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher cytotoxic potency.

Self-Validation and Causality:

  • Linearity of Cell Number and Absorbance: Before conducting compound screening, it is crucial to establish a linear relationship between the number of cells seeded and the absorbance values. This ensures that the assay is sensitive and responsive within the working range of cell densities.

  • Solvent Control: Including a vehicle control (medium with the same concentration of solvent used to dissolve the compound) is essential to account for any effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent should be included as a positive control to validate the assay's ability to detect cell death.

  • Troubleshooting: Common issues include high background absorbance due to microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step can mitigate this.[4] Incomplete formazan solubilization can be addressed by increasing the shaking time or ensuring the appropriate solvent is used.[4]

II. Probing for Apoptosis: The Annexin V/Propidium Iodide Assay

Should the MTT assay reveal a cytotoxic effect, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer and other therapeutic agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5] Annexin V is a protein with a high affinity for PS in the presence of calcium ions. By conjugating Annexin V to a fluorescent dye (e.g., FITC), it can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[5][6]

B. Experimental Workflow: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with the test compound to induce apoptosis harvest_cells Harvest both adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains acquire_data Acquire data on a flow cytometer incubate_stains->acquire_data analyze_data Analyze dot plots to quantify cell populations acquire_data->analyze_data

Caption: Workflow for the Annexin V/PI apoptosis assay.

C. Detailed Protocol: Annexin V/PI Assay

Materials:

  • Test compound

  • Appropriate cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the test compound at various concentrations and for different time points as determined from the MTT assay.

    • After incubation, collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension to pellet the cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS.[5][7]

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[9][10]

    • Analyze the samples by flow cytometry within one hour.

D. Data Analysis and Interpretation

The data is typically visualized as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants:

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (Q3) NegativeNegativeViable cells[6]
Lower Right (Q4) PositiveNegativeEarly apoptotic cells[6]
Upper Right (Q2) PositivePositiveLate apoptotic or necrotic cells[6]
Upper Left (Q1) NegativePositiveNecrotic cells[6]

Self-Validation and Causality:

  • Controls are Essential: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI are crucial for setting up the flow cytometer and for proper compensation.

  • Troubleshooting: False positives can arise from mechanical damage to cells during harvesting. Gentle handling is key. If cells express green fluorescent protein (GFP), an alternative fluorophore for Annexin V (e.g., PE or APC) should be used to avoid spectral overlap.[11]

III. Investigating Anti-Inflammatory Potential: The Griess Assay for Nitric Oxide

Given that benzofuran derivatives have been reported to possess anti-inflammatory properties, a key assay is the measurement of nitric oxide (NO) production. NO is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a simple and cost-effective colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

A. Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm.[8][12] The intensity of the color is directly proportional to the nitrite concentration in the sample.

B. Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Cell Culture and Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 macrophages in a 96-well plate pre_treat Pre-treat cells with the test compound seed_cells->pre_treat stimulate_cells Stimulate with LPS to induce NO production pre_treat->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant add_griess_reagent Add Griess reagents (Sulfanilamide and NED) collect_supernatant->add_griess_reagent incubate_reaction Incubate to allow color development add_griess_reagent->incubate_reaction read_absorbance Measure absorbance at 540 nm incubate_reaction->read_absorbance standard_curve Generate a nitrite standard curve read_absorbance->standard_curve calculate_nitrite Calculate nitrite concentration in samples standard_curve->calculate_nitrite

Caption: Workflow for the Griess assay to measure nitric oxide production.

C. Detailed Protocol: Griess Assay

Materials:

  • Test compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent Kit (containing sulfanilamide and NED solutions)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24 hours to induce iNOS expression and NO production.

  • Griess Reaction:

    • Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in culture medium.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

D. Data Analysis and Interpretation
ParameterCalculationInterpretation
Nitrite Concentration (µM) Determined by comparing the absorbance of the samples to the nitrite standard curve.A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
% Inhibition of NO Production [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100Quantifies the anti-inflammatory activity of the compound.

Self-Validation and Causality:

  • Cytotoxicity Check: It is crucial to perform an MTT assay in parallel to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.

  • Controls: Include wells with cells only (basal NO production), cells with LPS only (maximal NO production), and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • Limitations: The Griess assay has a detection limit of around 0.5 µM and can be subject to interference from components in complex biological media.[8][13] For more sensitive and direct measurement of NO, chemiluminescence-based methods can be considered.[14]

IV. Mechanistic Insights: PPARα Agonism and NF-κB Inhibition

To delve deeper into the mechanism of action of this compound derivatives, specific assays targeting PPARα and NF-κB are warranted. Luciferase reporter gene assays are powerful tools for this purpose.

A. PPARα Agonist Luciferase Reporter Assay

Principle: This assay utilizes a cell line that is co-transfected with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).[15][16] If the test compound is a PPARα agonist, it will bind to and activate the receptor. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase gene.[17] The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARα activation.[15]

Protocol Outline:

  • Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.

  • Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter plasmid.[16][18]

  • Treat the transfected cells with various concentrations of the test compound.[16][18]

  • Incubate for 22-24 hours.[19]

  • Lyse the cells and measure luciferase activity using a luminometer.

B. NF-κB Inhibition Luciferase Reporter Assay

Principle: This assay employs a cell line stably expressing a luciferase reporter gene driven by an NF-κB response element.[20] In the absence of an inhibitor, stimulation with an agent like tumor necrosis factor-alpha (TNF-α) or LPS will activate the NF-κB pathway, leading to the translocation of NF-κB to the nucleus and subsequent luciferase expression.[21] An inhibitor of the NF-κB pathway will prevent this, resulting in a decrease in luciferase activity.

Protocol Outline:

  • Seed NF-κB reporter cells (e.g., HEK293) in a 96-well plate.[20]

  • Pre-treat the cells with the test compound.

  • Stimulate the cells with an NF-κB activator (e.g., PMA or TNF-α).[20]

  • Incubate for a specified period (e.g., 6 hours for inhibition assays).[20]

  • Measure luciferase activity.

C. Signaling Pathway Diagrams

PPARα Signaling Pathway

Caption: Simplified PPARα signaling pathway upon activation by an agonist.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation ikb->ub_proteasome Leads to nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->ikb ikb_nfkb->nfkb Releases test_compound Test Compound test_compound->ikk Inhibits dna κB DNA Binding Site nfkb_nuc->dna Binds to target_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) dna->target_genes Increases transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

V. Neuroprotection Assays: Counteracting Excitotoxicity

The neuroprotective potential of benzofuran derivatives can be assessed in vitro by modeling excitotoxicity, a key pathological process in many neurodegenerative diseases. This is often achieved by exposing neuronal cells to high concentrations of glutamate.

A. Principle of Glutamate-Induced Excitotoxicity Assay

Excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of calcium ions into neurons. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, cell death. A neuroprotective compound will mitigate these effects and preserve neuronal viability.

B. Protocol Outline: Neuroprotection Assay
  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) on appropriate substrates.

  • Compound Pre-treatment: Pre-treat the neuronal cultures with the test compound for a specified duration (e.g., 2-24 hours).[22]

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate.[16][22]

  • Assessment of Neuroprotection: After a further incubation period, assess neuronal viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[16][23]

VI. Concluding Remarks: A Roadmap for Discovery

The cell-based assays outlined in these application notes provide a robust framework for the systematic evaluation of this compound derivatives. By starting with foundational cytotoxicity and proliferation assays and progressing to more mechanistic studies of apoptosis, inflammation, and specific signaling pathways, researchers can build a comprehensive pharmacological profile of these promising compounds. Adherence to best practices in assay design, execution, and validation will ensure the generation of high-quality data, paving the way for the identification of novel therapeutic leads.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e946. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • El-Gazzar, M. (2025, April 1). Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • Pereira, C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2649. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Retrieved from [Link]

  • Mur, L. A. J., et al. (2019). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 70(17), 4351–4364. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2367–2382. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]

  • ResearchGate. (2018, January 19). Why is chemiluminescence based nitric oxide analysis better than Griess Assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Inaccuracies of Nitric Oxide Measurement Methods in Biological Media. Retrieved from [Link]

  • Kim, H. J., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 292(25), 10437–10447. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e946. Retrieved from [Link]

  • ResearchGate. (n.d.). The signaling pathways of PPARα and estrogen receptors.... Retrieved from [Link]

  • Shankar, G., et al. (2011). Recommendations for the Validation of Cell-Based Assays Used for the Detection of Neutralizing Antibody Immune Responses Elicited Against Biological Therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1295–1303. Retrieved from [Link]

  • Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1089963. Retrieved from [Link]

  • Pawlak, M., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 721–755. Retrieved from [Link]

  • Gao, H., & Chen, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 28954–28979. Retrieved from [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working? Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • Kim, H. J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2525–2530. Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Catalyst & Catalysis, 3(1), 1-5. Retrieved from [Link]

  • bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its utility in the development of novel pharmaceutical agents.[1] Its structural integrity and purity are paramount for the reliability of downstream applications. This guide provides a detailed framework of validated analytical methodologies for the comprehensive characterization of this compound. We present an integrated approach utilizing chromatography, spectroscopy, and thermal analysis to ensure identity, purity, structure, and stability. The protocols and insights herein are designed to be directly applicable in research and quality control environments.

Introduction: The Need for Rigorous Characterization

The scientific validity of any research involving synthetic compounds hinges on the accurate characterization of the materials used. For this compound (CAS No. 885069-03-4), a compound with significant potential in drug discovery, rigorous analytical testing is not merely a formality but a foundational requirement.[1][2] Impurities, isomeric confusion, or structural misidentification can lead to erroneous biological data and irreproducible results. This document outlines a suite of analytical techniques that, when used in concert, provide a high-confidence characterization of the molecule. We will detail the "why" behind procedural choices, grounding each protocol in established scientific principles.

Chromatographic Analysis: Purity and Identity

Chromatographic methods are indispensable for separating the target compound from impurities, such as starting materials, by-products, or degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while its coupling with Mass Spectrometry (LC-MS) provides definitive molecular weight confirmation.[4]

Reversed-Phase HPLC for Purity Determination

Principle: This method leverages the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid moiety and the overall polarity of the molecule make it well-suited for reversed-phase chromatography. By measuring the area of the main peak relative to the total peak area, a quantitative measure of purity can be established.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Further dilute to a working concentration of ~50 µg/mL using the same diluent.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The parameters outlined in the table below are a robust starting point for analysis.

  • Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for 15-20 minutes to ensure all late-eluting impurities are observed. Purity is calculated using the area percentage method.

Data Presentation: HPLC Method Parameters

Parameter Recommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 70% A to 30% A over 10 min, hold for 2 min, return to 70% A
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm

| Injection Vol. | 10 µL |

Data Interpretation: A pure sample will exhibit a single major peak. The purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. Any peak other than the main analyte peak should be considered an impurity.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Dilute to Working Concentration B->C D Inject Sample into HPLC C->D E Separate on C18 Column D->E F Detect by UV (280 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for HPLC purity assessment of this compound.

LC-MS for Molecular Weight Confirmation

Principle: LC-MS is a powerful technique for confirming the identity of a compound.[4] For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic proton is easily lost to form the [M-H]⁻ ion.[4][6] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing an accurate molecular weight measurement.

Experimental Protocol:

  • Sample Preparation: Use the same solution prepared for HPLC analysis (~50 µg/mL).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

  • LC-MS Conditions: The HPLC method can be the same as described above. The mass spectrometer settings should be optimized for the target analyte.

Data Presentation: Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode ESI Negative
Scan Range 50 - 500 m/z
Capillary Voltage -3.5 kV
Drying Gas Temp. 300 °C
Drying Gas Flow 10 L/min

| Nebulizer Pressure | 35 psi |

Data Interpretation: The molecular formula of this compound is C₉H₇BrO₃. Its average molecular weight is 243.06 g/mol . Due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br), a characteristic doublet pattern will be observed.

  • Calculated Monoisotopic Mass: 241.9578 g/mol

  • Expected [M-H]⁻ Ion (for ⁷⁹Br): 240.9506 m/z

  • Expected [M-H]⁻ Ion (for ⁸¹Br): 242.9485 m/z The mass spectrum should show two major peaks separated by approximately 2 m/z units with nearly equal intensity, confirming the presence of one bromine atom and validating the compound's identity.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure, including the connectivity of atoms and the types of functional groups present.

NMR Spectroscopy (¹H and ¹³C)

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[7] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.[7] For a molecule like this, 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment of all signals.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Data Interpretation and Expected Signals: Based on the structure and data from similar compounds, the following signals are anticipated.[9][10]

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) ~12.5 (s, 1H) ~172.0
C2-H ~5.3 (dd, 1H) ~75.0
C3-H₂ ~3.3 (dd, 1H), ~3.6 (dd, 1H) ~30.0
Aromatic C4-H ~7.6 (d, 1H) ~129.0
Aromatic C6-H ~7.3 (dd, 1H) ~125.0
Aromatic C7-H ~6.9 (d, 1H) ~112.0
Quaternary C5-Br - ~115.0
Quaternary C3a - ~128.0

| Quaternary C7a-O | - | ~158.0 |

Multiplicities: s=singlet, d=doublet, dd=doublet of doublets.

Experimental Workflow: NMR Structural Analysis

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Acquire 2D NMR (COSY, HSQC) if needed B->D E Process and Analyze Spectra B->E C->D C->E D->E Optional F Assign Signals to Molecular Structure E->F

Caption: General workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11] For a carboxylic acid, the most prominent features are the very broad O-H stretch and the sharp, strong C=O stretch.[12]

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet.

  • Analysis: Scan the sample from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~2950 C-H stretch Aliphatic (C3-H₂)
~1715 (strong) C=O stretch Carboxylic Acid
~1600, ~1480 C=C stretch Aromatic Ring
~1250 C-O stretch Carboxylic Acid / Ether
~820 C-H bend (out-of-plane) Substituted Aromatic

| ~650 | C-Br stretch | Aryl Halide |

Data Interpretation: The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl absorption around 1715 cm⁻¹, is highly characteristic of a hydrogen-bonded carboxylic acid dimer.[11] The additional peaks confirm the presence of the aromatic and dihydrofuran ring systems.

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques provide crucial information on the material's stability, melting point, and polymorphic form.[13]

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (an endothermic event) and assess purity.[14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the onset temperature of thermal decomposition.[15]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.

  • Analysis:

    • DSC: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min, for example, from 25 °C to 250 °C.

    • TGA: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to 600 °C.

Data Interpretation:

  • DSC: The thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The onset of this peak is typically reported as the melting point. For a related isomer, 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid, the melting point is reported as 230-235 °C.[1] The target compound's melting point will be a distinct physical constant.

  • TGA: The TGA curve will show a stable baseline (no mass loss) until the temperature at which the molecule begins to decompose. This provides a measure of the compound's thermal stability.

Experimental Workflow: Thermal Analysis

Thermal_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh 2-5 mg of sample into analysis pan B Heat at 10 °C/min under N2 A->B E Heat at 10 °C/min under N2 A->E C Record Heat Flow B->C D Determine Melting Point (Endotherm Onset) C->D F Record Mass Loss E->F G Determine Decomposition Temperature F->G

Sources

Application Notes & Protocols: Formulation of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid for use in a variety of in vitro biological assays. Due to its carboxylic acid moiety and aromatic structure, this compound presents specific solubility challenges that must be addressed to ensure accurate, reproducible, and artifact-free experimental results. We will detail the physicochemical properties, outline core formulation principles, provide step-by-step protocols for stock and working solution preparation, and discuss essential quality control measures. The causality behind each procedural choice is explained to empower researchers to adapt these methods to their specific experimental contexts.

Physicochemical Characterization & Formulation Rationale

Understanding the inherent properties of a compound is the cornerstone of developing a robust formulation strategy. This compound is an organic molecule whose behavior in aqueous solutions is dominated by its carboxylic acid group.

The Henderson-Hasselbalch Relationship: The Key to Solubility

The solubility of a carboxylic acid is critically dependent on the pH of the solution. The compound exists in two states: a neutral, protonated form (less soluble in water) and an ionized, deprotonated carboxylate form (more soluble in water). The equilibrium between these forms is governed by the compound's pKa and the pH of the solvent, as described by the Henderson-Hasselbalch equation.

When the pH is below the pKa, the neutral form predominates, leading to poor aqueous solubility. When the pH is above the pKa, the ionized form dominates, enhancing solubility.[1][2] This principle is the most critical factor in preventing compound precipitation in physiological buffers used for in vitro assays, which are typically in the pH range of 7.2-7.4.

Physicochemical Data Summary

PropertyValue / ObservationSource & Rationale
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [4]
Appearance White to light yellow powder/crystal[5]
pKa (Predicted) ~3-4The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the benzofuran ring and bromine atom likely lowers the pKa, making it a stronger acid. Precise experimental determination is recommended.
Solubility DMSO: High solubility. Ethanol: Moderate to high solubility. Water/Buffers (pH < 6): Very low solubility. Water/Buffers (pH > 7): Increased solubility due to deprotonation.Based on the chemical structure, it is a moderately polar molecule with a lipophilic core, making it amenable to dissolution in polar aprotic solvents like DMSO.[6] Its acidic nature dictates pH-dependent aqueous solubility.[1]

Core Formulation Principles: Avoiding Pitfalls

A successful formulation delivers the compound to the target in a soluble, stable, and non-interfering manner.

  • The Primacy of DMSO for Stock Solutions: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds.[6] It is also miscible with water and cell culture media, facilitating the preparation of working solutions.

  • Controlling Final DMSO Concentration: While an excellent solvent, DMSO can have direct biological effects and cause cytotoxicity at higher concentrations.[7][8] Most cell-based assays are sensitive to DMSO concentrations above 1%, with many showing effects at levels as low as 0.1-0.5%.[6][9] Therefore, a primary directive is to always maintain a final in-assay DMSO concentration of ≤0.5%, and to ensure this concentration is kept constant across all wells, including vehicle controls. [10]

  • Stepwise Dilution is Non-Negotiable: When diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium, the compound experiences a dramatic change in solvent environment. A large, single-step dilution can cause the compound to crash out of solution. A stepwise or serial dilution minimizes this shock, allowing the molecules to better accommodate the new solvent environment.[10]

  • pH of Final Medium: Given the acidic nature of the compound, the pH of the final assay medium (typically ~7.4) is well above its predicted pKa. This is advantageous as it promotes the formation of the more soluble carboxylate salt. However, adding a highly concentrated, unbuffered acidic compound could locally lower the pH and cause precipitation before it can be adequately buffered by the medium.

Experimental Protocols

These protocols are designed to be a starting point and may require optimization based on the specific assay system and required concentration range.

Protocol 1: Preparation of a 25 mM Master Stock Solution in DMSO

This high-concentration stock serves as the primary source for all subsequent dilutions, minimizing the need to repeatedly weigh the solid compound and reducing variability.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube or amber vial on an analytical balance.

  • Weigh approximately 3-5 mg of the compound directly into the tube. Record the exact weight precisely (e.g., 3.65 mg).

  • Calculate the required volume of DMSO to achieve a 25 mM concentration.

    • Formula: Volume (µL) = (Weight (mg) / 243.05 g/mol ) / 0.025 mol/L * 1,000,000 µL/L

    • Example: For 3.65 mg, Volume = (3.65 / 243.05) / 0.025 * 1,000,000 = 600.7 µL

  • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain. If solubility is an issue, gentle warming (37°C) or sonication can be applied.[11]

  • Label the vial clearly with the compound name, concentration (25 mM), solvent (DMSO), preparation date, and your initials.

  • Store the master stock at -20°C or -80°C. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation.[10]

Protocol 2: Preparation of Assay Working Solutions (Example for a 96-Well Plate)

This protocol describes a serial dilution scheme to generate a range of concentrations for testing, ensuring the final DMSO concentration remains constant at 0.5%.

Materials:

  • 25 mM Master Stock Solution in DMSO

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C if for cell-based assays)

  • Sterile 96-well dilution plate (intermediate plate)

  • Sterile 96-well assay plate (final plate)

  • Calibrated single and multichannel pipettes

Procedure:

  • Prepare Intermediate Plate:

    • Add 50 µL of 100% DMSO to well A1 of the dilution plate (this will be for the highest concentration).

    • Add 25 µL of 100% DMSO to wells B1 through H1.

  • Create Serial Dilution in DMSO:

    • Thaw the 25 mM Master Stock. Add 25 µL of the 25 mM stock to well A1 and mix thoroughly by pipetting up and down. This creates a 12.5 mM solution.

    • Transfer 25 µL from well A1 to well B1 and mix thoroughly. This creates a 6.25 mM solution.

    • Continue this 1:2 serial dilution down the column (C1 to G1). Do not add compound to well H1; this will be the vehicle control.

    • Result: You now have a column with DMSO solutions ranging from 12.5 mM down to ~0.195 mM, plus a DMSO-only control. This plate contains solutions at 200X the final desired assay concentration.

  • Prepare Final Assay Plate:

    • Add 198 µL of pre-warmed cell culture medium/assay buffer to all required wells of the final assay plate. If working with cells, they would already be seeded in this volume.

  • Transfer to Final Plate:

    • Using a multichannel pipette, transfer 2 µL from each well of the 200X intermediate plate (column 1) to the corresponding wells of the final assay plate.

    • Mix the final plate gently, either by careful pipette mixing or on a plate shaker for 30 seconds.

    • Result: This 1:100 dilution step creates the final assay concentrations (e.g., 12.5 mM becomes 125 µM) and, critically, normalizes the final DMSO concentration to 0.5% in all wells, including the vehicle control.

Visualization of Formulation Workflow

The following diagrams illustrate the key processes described above.

G cluster_0 Protocol 1: Master Stock Preparation cluster_1 Protocol 2: Working Solution Preparation (200X Intermediate) cluster_2 Final Assay Plate Preparation Powder Solid Compound (5-Bromo-2,3-dihydrobenzofuran- 2-carboxylic acid) Weigh Weigh Precisely Powder->Weigh DMSO Anhydrous DMSO Dissolve Add DMSO & Vortex DMSO->Dissolve Weigh->Dissolve Stock 25 mM Master Stock in 100% DMSO Dissolve->Stock Store Aliquot & Store at -20°C/-80°C Stock->Store MasterStock Thawed Master Stock (25 mM) Store->MasterStock Dil_Plate 96-Well Dilution Plate MasterStock->Dil_Plate DMSO_dil 100% DMSO DMSO_dil->Dil_Plate SerialDil Perform 1:2 Serial Dilution in DMSO Dil_Plate->SerialDil Result200X Result: 200X Stocks (e.g., 12.5 mM to 0.195 mM) SerialDil->Result200X Source200X 200X Intermediate Plate Result200X->Source200X Transfer Transfer 2 µL of 200X Stock Source200X->Transfer Media Assay Medium / Buffer (198 µL/well) AssayPlate Final 96-Well Assay Plate Media->AssayPlate AssayPlate->Transfer FinalResult Final Assay Concentrations (e.g., 125 µM to 1.95 µM) Final DMSO = 0.5% Transfer->FinalResult G cluster_pH Influence of pH on Solubility Node_LowpH Low pH (e.g., < 4) [H+] is high Equilibrium R-COOH  ⇌  R-COO⁻ + H⁺ Node_LowpH->Equilibrium Equilibrium shifts LEFT Result_Low Predominant Species: Neutral R-COOH Result: POOR AQUEOUS SOLUBILITY Node_LowpH->Result_Low Node_HighpH High pH (e.g., > 7) [H+] is low Result_High Predominant Species: Ionized R-COO⁻ Result: ENHANCED AQUEOUS SOLUBILITY Node_HighpH->Result_High Equilibrium->Node_HighpH Equilibrium shifts RIGHT

Caption: pH-dependent equilibrium of a carboxylic acid.

Quality Control & Troubleshooting

Trustworthy data can only be generated from a well-characterized and stable formulation.

Mandatory QC Checks:

  • Visual Inspection: After every dilution step, especially the final one into aqueous medium, visually inspect the wells for any signs of precipitation (cloudiness, crystals, film). This is the most immediate and critical QC check.

  • Solubility Test: Before running a large experiment, perform a small-scale solubility test. Prepare the highest desired concentration in the final assay buffer/medium and let it sit for the intended duration of the experiment (e.g., 24-48 hours) at the assay temperature (e.g., 37°C). Inspect for precipitation at the end of the period.

  • Vehicle Control Integrity: The vehicle control (medium + 0.5% DMSO) is the baseline. Any unexpected cellular effects or signal changes in this control relative to a medium-only well could indicate an issue with the DMSO batch or handling.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation in Master Stock Compound concentration exceeds DMSO solubility; water contamination in DMSO.Remake the stock at a lower concentration (e.g., 10 mM). Use fresh, anhydrous DMSO. Store desiccated.
Precipitation upon dilution into aqueous buffer Concentration exceeds aqueous solubility limit; insufficient pH buffering; single-step dilution was too large.Lower the highest final concentration. Ensure the buffer capacity of the medium is sufficient. Always use a serial dilution method. Consider using a co-solvent like PEG400 in the intermediate dilution step for very difficult compounds (use with caution and validate).
High Well-to-Well Variability Inaccurate pipetting; incomplete mixing after dilution; compound precipitation/adsorption to plastic.Calibrate pipettes regularly. Ensure thorough mixing at each step. Consider using low-adhesion microplates.
No Biological Activity Observed Compound is inactive; formulation issue (precipitation); compound degradation.Confirm solubility with visual QC. Prepare fresh stock solutions. Verify compound identity and purity via analytical methods (LC-MS, NMR) if possible.

References

  • Vertex AI Search Result[12]: Discusses the various effects of DMSO on in vitro assays, including interference with signals, protein unfolding, and cell permeability.

  • Høyland, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 877–884. [Link]

  • Cajaraville, M. P., et al. (2003). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. Toxicology in Vitro, 17(4), 431-439. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Vertex AI Search Result[6]: Summarizes that DMSO is a preferred solvent for a wide range of compounds for in-vitro toxicity testing and that concentrations over 1% can be toxic for most mammalian cell types.

  • Mooney, K. G., et al. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Journal of Pharmaceutical Sciences, 70(1), 22-31. [Link]

  • FasterCapital (n.d.). Best Practices For Stock Solutions. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vertex AI Search Result[13]: Highlights best practices in compound management, including storage conditions and handling for delivery to sensitive biological assays.

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Vertex AI Search Result[14]: Provides an overview of the Assay Guidance Manual from the NIH, a comprehensive resource for assay development and implementation.

  • Vertex AI Search Result[15]: Further details on the Assay Guidance Manual, emphasizing its role in standardizing assay development for HTS and SAR.

  • Vertex AI Search Result[16]: Lists the extensive topics covered in the Assay Guidance Manual, including assay validation, operations, and quality control.

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • Vertex AI Search Result[17]: Discusses the importance of robust assay development and references the Assay Guidance Manual as a key resource.

  • Vertex AI Search Result[18]: Provides context on the reactivity of substituted benzofurans, relevant to understanding the chemical nature of the target compound.

  • Vertex AI Search Result[19]: Outlines the mission of the Assay Guidance Manual Program to disseminate best laboratory practices for preclinical drug discovery.

  • Vertex AI Search Result[20]: Describes a model for the dissolution of carboxylic acids in buffered solutions, reinforcing the importance of buffer properties.

  • Vertex AI Search Result[21]: Product page for a related compound, indicating the type of information typically available from commercial suppliers.

  • Vertex AI Search Result[22]: Supporting information from a medicinal chemistry paper detailing the synthesis and handling of related dihydrobenzofuran carboxylic acids.

  • Vertex AI Search Result[23]: A review article discussing the synthesis and biological importance of benzofuran derivatives.

  • Vertex AI Search Result[24]: General guide on developing effective in vitro assays, highlighting considerations for compound solubility and DMSO concentration.

  • Vertex AI Search Result[25]: An educational video explaining the importance of pH for the bioavailability of acidic compounds in formulations.

  • Vertex AI Search Result[26]: PubChem entry for a related isomer, showing typical database information.

  • Vertex AI Search Result: Product page for a similar brominated carboxylic acid, providing physical properties like melting point.

  • Vertex AI Search Result[27]: A protocol for establishing acidic pH culture systems, relevant for understanding pH control in vitro.

  • Vertex AI Search Result[28]: Research on the effect of physiological buffers on the precipitation of acidic and basic drugs.

  • Vertex AI Search Result[29]: A research paper detailing the synthesis of benzofuran derivatives.

  • Vertex AI Search Result[30]: A technical guide on the solubility and stability of a related benzofuranone compound, highlighting pH and oxidative stability concerns.

  • Vertex AI Search Result[31]: A research gate figure showing calculated pKa values for dihydrobenzofuran, providing a basis for pKa estimation.

  • Vertex AI Search Result[32]: Overview of cell-based assays that measure metabolic activity, which are common applications for test compounds.

  • Vertex AI Search Result[33]: A paper on the synthesis of benzofurans, indicating the stability of the core structure to certain reagents.

  • Vertex AI Search Result[34]: A review of cell-based screening methods in drug discovery.

  • Vertex AI Search Result[35]: NIST WebBook data for a similar compound, 5-bromosalicylic acid, providing its chemical formula and structure.

  • Vertex AI Search Result[36]: A chemical supplier page listing various reagents, including organic acids and buffers.

  • Vertex AI Search Result[37]: A research paper on the use of a related bromobenzofuran carboxylate in Suzuki coupling reactions.

  • Vertex AI Search Result[38]: A technical guide for a similar compound, 5-Bromothiophene-2-carboxylic acid, including its pKa and properties.

Sources

Troubleshooting & Optimization

improving yield in 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Synthesis

Case ID: #SYN-BF-5BR-DH Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Synthetic Strategy

User Query: "How do I improve the yield of this compound?"

The Core Challenge: The synthesis of This compound presents a specific chemoselectivity paradox. The standard route to benzofurans yields the unsaturated heteroaromatic ring. Reducing this ring to the dihydro analog (saturation at C2-C3) often requires catalytic hydrogenation (e.g., H₂/Pd-C), which aggressively attacks the C-Br bond (hydrodehalogenation), destroying your functional handle.

The Solution: To maximize yield and preserve the bromine moiety, we recommend a Three-Stage "Soft Reduction" Protocol . We avoid catalytic hydrogenation entirely, utilizing a Magnesium-Methanol (Mg/MeOH) Single Electron Transfer (SET) reduction which is highly selective for conjugated esters over aryl halides.

Recommended Workflow (Visualized)

G Start Start: 5-Bromosalicylaldehyde Step1 Step 1: Cyclization (Ethyl Bromoacetate/K2CO3) Start->Step1 Alkylation & Ring Closure Inter1 Intermediate A: Ethyl 5-bromobenzofuran-2-carboxylate (Unsaturated) Step1->Inter1 Yield: ~85% Step2 Step 2: Selective Reduction (Mg turnings / MeOH) Inter1->Step2 CRITICAL STEP: Preserves Br Inter2 Intermediate B: Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (Saturated) Step2->Inter2 Yield: ~90% Step3 Step 3: Controlled Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Saponification End Target: This compound Step3->End Final Yield: ~75-80%

Caption: Optimized synthetic pathway utilizing Mg/MeOH reduction to prevent debromination.

Detailed Protocol & Troubleshooting Modules

Module 1: The Cyclization (Formation of the Benzofuran Core)

Goal: Synthesize Ethyl 5-bromobenzofuran-2-carboxylate.

Protocol:

  • Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Potassium Carbonate (K₂CO₃) (2.5 eq). Stir for 15 min at RT.

  • Add Ethyl Bromoacetate (1.2 eq) dropwise.

  • Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Pour into ice water. The ester usually precipitates. Filter and wash with water.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Sticky Gum Solvent WetnessDMF must be anhydrous.[2] Water competes with the phenoxide, hydrolyzing the bromoacetate.
Incomplete Cyclization Temperature too lowThe initial O-alkylation happens at RT, but the ring closure (aldol-type condensation) requires heat (80°C+).
Dark Tarry Impurities OxidationRun the reaction under Nitrogen/Argon. Phenoxides are sensitive to oxidation at high temps.
Module 2: The "Yield Killer" – Selective Reduction

Goal: Reduce the C2-C3 double bond WITHOUT removing the Bromine.

The Problem: Standard H₂/Pd-C reduction will yield 2,3-dihydrobenzofuran-2-carboxylic acid (debrominated) as the major product. The Fix: Magnesium in Methanol (Mg/MeOH) . This method reduces electron-deficient alkenes (conjugated esters) via Single Electron Transfer (SET) but does not have the potential to insert into the Aryl-Br bond under these conditions [1, 2].

Protocol:

  • Dissolve Intermediate A (Ethyl 5-bromobenzofuran-2-carboxylate) in Methanol (0.1 M).

  • Cool the solution to 0°C (ice bath).

  • Add Magnesium Turnings (10 eq) slowly.

    • Note: The reaction is exothermic and produces H₂ gas.

  • Allow to warm to RT and stir for 2-4 hours.

    • Visual Check: The magnesium should slowly dissolve. If the reaction stalls, add a pinch of I₂ to activate the Mg.

  • Quench: Pour into ice-cold dilute HCl (1M) to dissolve remaining Mg salts. Extract with EtOAc.[3]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls (No Conversion) Passivated MgUse Mg turnings, not powder (too fast/dangerous) or ribbon (too slow). Activate with Iodine or 1,2-dibromoethane.
Ester Hydrolysis (Side Reaction) Methoxide formationMg + MeOH generates Mg(OMe)₂, a base. If the reaction runs too long, it may transesterify or hydrolyze. Quench immediately upon TLC completion.
Debromination Used wrong metalDo NOT use Zn/Acetic acid or H₂/Pd. Stick strictly to Mg/MeOH.[4]
Module 3: Hydrolysis to the Acid

Goal: Saponify the ester to the final carboxylic acid.

Protocol:

  • Dissolve Intermediate B in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 eq).

  • Stir at RT (Do not reflux).

  • Workup: Acidify carefully with 1M HCl to pH 3-4. The product should precipitate.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Decarboxylation Heat + AcidBenzofuran-2-carboxylic acids are prone to decarboxylation (losing CO₂) if heated in strong acid.[2] Acidify cold and do not heat during workup.
Product is Oil, not Solid ImpuritiesRecrystallize from Toluene or Ethanol/Water.

Decision Tree: Why is my yield low?

Troubleshooting Problem Low Overall Yield Check1 Check Step 1: Is the intermediate solid? Problem->Check1 Check2 Check Step 2: Did you lose the Bromine? Check1->Check2 If Solid Yes Yes Check1->Yes Proceed No (Oily/Tarry) No (Oily/Tarry) Check1->No (Oily/Tarry) Fix: Dry DMF, Check K2CO3 equiv Check3 Check Step 3: Did it decarboxylate? Check2->Check3 If Br intact Yes (Mass -79) Yes (Mass -79) Check2->Yes (Mass -79) Fix: Stop using Pd/C. Switch to Mg/MeOH No No Check2->No Proceed Yes (Mass -44) Yes (Mass -44) Check3->Yes (Mass -44) Fix: Acidify to pH 4 only. Do not heat.

Caption: Diagnostic logic flow for identifying yield loss in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use 5-bromosalicylaldehyde and react it directly with diethyl bromomalonate to get the acid in one step? A: No. That reaction typically yields the ester. You will still need to reduce the double bond and hydrolyze. Furthermore, malonate condensations often require decarboxylation of one ester group, which requires heat that might jeopardize your final carboxylic acid. The Ethyl Bromoacetate route (Step 1 above) is cleaner for this specific target.

Q: Why not brominate 2,3-dihydrobenzofuran-2-carboxylic acid directly? A: Regioselectivity. Direct bromination of the dihydro-core often results in a mixture of 5-bromo and 7-bromo isomers, which are incredibly difficult to separate by crystallization or flash chromatography. Starting with the bromine already in position 5 (via the salicylaldehyde) guarantees 100% regiochemical purity [3].

Q: My Mg/MeOH reaction is creating a gel. What is it? A: That is Magnesium Methoxide. It can make the workup messy. Pour the reaction mixture into a large volume of ice-cold 1M HCl or NH₄Cl solution. The acid will break up the alkoxide gel and solubilize the magnesium salts, allowing the organic product to be extracted into ethyl acetate.

References

  • Youn, I. K., Yon, G. H., & Pak, C. S. (1986). Reduction of conjugated esters to saturated esters with magnesium in methanol. Tetrahedron Letters, 27(21), 2409-2410.

  • Lee, G. H., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[4][5][6] Current Organic Chemistry, 8(13), 1263-1287.[5]

  • Claisen, L. (1919). Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 52, 169-178. (Foundational text on regioselectivity in allyl-phenol rearrangements).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromosalicylaldehyde and bromoacetates before handling. Magnesium turnings are flammable.

Sources

Technical Support Center: Overcoming Solubility Issues with 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid. The unique structure of this molecule, featuring a lipophilic bromo-dihydrobenzofuran core and a polar carboxylic acid group, leads to poor solubility in many common solvents, a frequent hurdle in experimental workflows. This document provides a logical, science-backed framework for diagnosing and overcoming these issues to ensure reproducible and accurate results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries.

Q1: Why is this compound poorly soluble in neutral water? A1: At neutral pH, the carboxylic acid group (–COOH) is primarily in its protonated, uncharged form. This form is less polar and significantly less soluble in water compared to its deprotonated, charged (carboxylate, –COO⁻) form.[1][2] The large, nonpolar bromo-dihydrobenzofuran portion of the molecule further contributes to its low aqueous solubility.[3]

Q2: My compound, dissolved in DMSO, precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I fix it? A2: This is a classic case of antisolvent precipitation.[4] The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The final percentage of DMSO is too low to maintain solubility, causing the compound to crash out. To resolve this, you can:

  • Decrease the final concentration of your compound.

  • Increase the percentage of DMSO in the final assay medium, being mindful of your assay's tolerance for organic solvents.[5]

  • Modify the pH of the aqueous buffer to increase the compound's intrinsic solubility (see Part 2).

Q3: Is it safe to heat the mixture to aid dissolution? A3: Gentle heating can increase the rate of dissolution. However, you must first verify the thermal stability of the compound. We recommend performing a preliminary test by dissolving a small amount with heat, then analyzing its purity by HPLC or LC-MS to ensure no degradation has occurred. After heating to dissolve, always cool the solution to your working temperature to confirm the compound remains in solution and does not precipitate out, as solubility can be temperature-dependent.[6]

Q4: What is the best strategy for preparing an aqueous solution for a cell-based assay? A4: The most effective method is pH adjustment. By preparing the solution in a slightly basic buffer (e.g., pH 7.4 to 8.0), you convert the carboxylic acid to its highly soluble carboxylate salt form.[1][7] This is generally the preferred method for biological applications as it avoids high concentrations of organic co-solvents that can be toxic to cells.

Part 2: A Systematic Troubleshooting Guide to Solubilization

This guide presents a logical workflow, from initial screening to advanced formulation, to systematically address solubility problems.

Step 1: Foundational Solvent Screening

Before proceeding to complex methods, a basic understanding of the compound's solubility in common lab solvents is essential.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Accurately weigh 1-2 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: Add a precise volume (e.g., 100 µL) of a test solvent to a vial to make a target concentration (e.g., 10 or 20 mg/mL).

  • Test Solvents: A recommended screening panel includes:

    • Polar Protic: Water, Ethanol, Methanol

    • Polar Aprotic: DMSO, DMF, Acetonitrile

    • Non-polar: Dichloromethane (DCM), Toluene

    • Aqueous Buffers: 0.1 M NaOH, 0.1 M HCl

  • Equilibration: Vortex each vial for 2-3 minutes at room temperature. Use of a shaker or rotator for 1-2 hours is ideal.

  • Observation: Visually inspect for complete dissolution against a contrasting background. If not fully dissolved, the compound is insoluble at that concentration.

Table 1: Expected Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Neutral)Water, PBS (pH 7.4)Very LowThe –COOH group is protonated and uncharged, leading to poor hydration.
Aqueous (Basic)0.1 M NaOH, pH > 8 BufferHighThe –COOH is deprotonated to the highly soluble –COO⁻ salt form.[1]
Aqueous (Acidic)0.1 M HCl, pH < 3 BufferVery LowThe compound remains in its protonated, poorly soluble form.[8]
Polar AproticDMSO, DMFHighThese solvents are excellent for dissolving a wide range of organic molecules and are ideal for high-concentration stocks.
Polar ProticEthanol, MethanolLow to ModerateSolubility is limited but can be improved with pH adjustment or heating.
Non-PolarDCM, Toluene, HexanesVery LowThe polar carboxylic acid group prevents dissolution in non-polar solvents.
Step 2: The Primary Strategy - pH-Mediated Solubilization

For a carboxylic acid, leveraging the pH-solubility relationship is the most powerful and direct tool. The goal is to raise the pH to deprotonate the acid, dissolve it, and then, if necessary, carefully lower the pH to the desired final value without causing precipitation.

Workflow for pH-Mediated Solubilization

Caption: Workflow for dissolving carboxylic acids via pH adjustment.

Protocol: Preparation of a pH-Adjusted Aqueous Solution

  • Suspension: Add the weighed compound to ~80% of the final desired volume of purified water or buffer.

  • Basification: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) drop-by-drop. Observe the solid as it begins to dissolve.

  • Dissolution & pH Check: Continue adding base until the solution is completely clear. Measure the pH with a calibrated meter.

  • pH Adjustment (Back-Titration): If the pH is higher than your target, carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to lower the pH to the desired value. Proceed slowly and watch carefully for any signs of precipitation as you approach the compound's pKa.

  • Final Volume & Filtration: Adjust the solution to the final volume with water/buffer and filter through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.

Step 3: Secondary & Advanced Strategies

If pH adjustment is insufficient or not compatible with your experimental system, other strategies can be employed.

Decision Tree for Formulation Strategy Selection

G A Start: Solubility Issue B Is the target medium aqueous? A->B C Is pH modification allowed? B->C Yes H Select an appropriate organic solvent system B->H No D Use pH Adjustment Protocol C->D Yes E Is a co-solvent tolerated? C->E No F Use Co-solvent Strategy: 1. Make stock in DMSO/Ethanol 2. Dilute into aqueous buffer E->F Yes G Consider Advanced Formulations: - Cyclodextrins - Liposomes - Solid Dispersions E->G No

Caption: Decision tree for selecting a solubilization strategy.

  • Co-solvents: When pH adjustment is not an option, using a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous medium.[9][10][11][12] Common co-solvents for biological assays include DMSO and ethanol. A high-concentration stock is prepared in the co-solvent and then diluted to the final concentration, ensuring the final co-solvent percentage is tolerated by the assay.

  • Advanced Formulations: For highly challenging compounds, especially in drug development contexts, more advanced methods may be required:

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the poorly soluble drug and increase its apparent water solubility.[13][14]

    • Solid Dispersions: The drug can be dispersed within a hydrophilic polymer matrix to create an amorphous solid, which often has a higher dissolution rate and solubility than the crystalline form.[4][6][14]

Part 3: Quality Control and Best Practices

  • Purity Verification: Always confirm the identity and purity of your starting material. After using potentially harsh solubilization methods like heating or extreme pH, re-analyze the compound's purity via HPLC or LC-MS to rule out degradation.[15]

  • Stock Solution Storage: Store high-concentration stock solutions (especially in DMSO) in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Meticulous Documentation: Record every detail of your solubilization process, including solvents, concentrations, pH values, temperatures used, and observations. This is critical for reproducibility and troubleshooting.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • Grokipedia. (n.d.). Cosolvent.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Benchchem. (n.d.). Resolving solubility issues of 8-(3-Methylphenyl)-8-oxooctanoic acid for assays.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Reddit. (2019, April 18). Isolation of a Carboxylic acid.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • PubMed. (n.d.). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers.
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.

Sources

Technical Support Center: Stability Testing of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives. It is designed to be a practical resource, offering troubleshooting advice and in-depth answers to frequently asked questions encountered during experimental workflows.

PART 1: Understanding the Stability of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For this compound and its derivatives, the inherent chemical functionalities present potential degradation pathways that must be thoroughly investigated. The core structure, featuring a dihydrobenzofuran ring, a carboxylic acid group, and a bromine substituent, dictates its susceptibility to various stress conditions.

Forced degradation studies are essential to understanding these degradation pathways and for the development of stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[4][5]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The dihydrofuran ring, being a cyclic ether, could be susceptible to ring-opening under strong acidic or basic conditions. Ester derivatives of the carboxylic acid are particularly prone to hydrolysis.[6]

  • Oxidation: The benzylic ether linkage in the dihydrofuran ring could be a target for oxidative degradation.[7]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond. The overall aromatic system may also absorb UV light, leading to degradation.[8]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation route.[9][10]

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) This compound->Oxidation (e.g., H2O2) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) This compound->Photolysis (UV/Vis Light) Thermal Stress (Heat) Thermal Stress (Heat) This compound->Thermal Stress (Heat) Ring Opening Ring Opening Hydrolysis (Acid/Base)->Ring Opening Ester Hydrolysis (for derivatives) Ester Hydrolysis (for derivatives) Hydrolysis (Acid/Base)->Ester Hydrolysis (for derivatives) Oxidative Ring Cleavage Oxidative Ring Cleavage Oxidation (e.g., H2O2)->Oxidative Ring Cleavage Debromination Debromination Photolysis (UV/Vis Light)->Debromination Decarboxylation Decarboxylation Thermal Stress (Heat)->Decarboxylation

Caption: Potential degradation pathways for this compound.

PART 2: FAQs on Stability Study Design

This section addresses common questions regarding the design of stability and forced degradation studies for this compound and its derivatives.

Q1: What are the initial steps in designing a forced degradation study for a novel derivative of this compound?

A1: The initial step is to perform a thorough literature review of related structures to understand potential liabilities. Based on the core structure, you should anticipate hydrolysis, oxidation, photolysis, and thermal degradation as potential pathways.[4][5] Start with a preliminary study using a single batch of the drug substance to establish the stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[11]

Q2: How do I select the appropriate concentrations of acid, base, and oxidizing agents for forced degradation?

A2: The International Council for Harmonisation (ICH) guidelines provide a starting point.[3] For hydrolytic studies, it is common to start with 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions at room temperature.[11] If no degradation is observed, the concentration of the stressor or the temperature can be increased.[11] For oxidative degradation, 3% hydrogen peroxide is a common starting point.[4] The choice of stressor should be scientifically justified and aim to mimic potential real-world degradation scenarios.

Q3: My compound is poorly soluble in aqueous solutions. How should I perform hydrolytic degradation studies?

A3: For compounds with low aqueous solubility, the use of a co-solvent is necessary. The co-solvent should be inert and not participate in the degradation reaction. Common choices include methanol, ethanol, or acetonitrile. It is crucial to run a control experiment with the co-solvent alone to ensure it does not generate any interfering peaks in the chromatogram. The amount of co-solvent should be kept to a minimum to favor hydrolytic degradation.

Q4: What are the key considerations for photostability testing?

A4: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter. A control sample protected from light should be analyzed in parallel to differentiate between light-induced and thermal degradation.

PART 3: Troubleshooting Guide for Common Experimental Issues

This section provides practical advice for troubleshooting common problems encountered during the stability testing of this compound and its derivatives.

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH for the acidic analyte.- Column overload.- Column contamination or degradation.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its non-ionized form.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column.
Inadequate resolution between parent peak and degradation products - Non-optimal mobile phase composition.- Inappropriate column chemistry.- Perform a gradient optimization study, varying the organic modifier and gradient slope.- Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).
Ghost peaks or baseline drift - Contaminated mobile phase or HPLC system.- Carryover from previous injections.- Prepare fresh mobile phase and purge the system thoroughly.- Implement a robust needle wash protocol in the autosampler.
Mass Spectrometry (MS) Analysis
Problem Potential Cause Troubleshooting Steps
No molecular ion observed - In-source fragmentation.- Inappropriate ionization mode.- Use a softer ionization technique like Electrospray Ionization (ESI) in negative mode for the carboxylic acid.- Optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize fragmentation.
Difficulty in interpreting fragment ions - Complex fragmentation pattern.- Presence of bromine isotopes.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of fragments.- Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) to identify bromine-containing fragments.[12]
NMR Spectroscopy Analysis
Problem Potential Cause Troubleshooting Steps
Overlapping signals in the aromatic region - Similar chemical environments of protons in the parent and degradation products.- Utilize two-dimensional NMR techniques like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.- Analyze the sample in a different deuterated solvent to induce chemical shift changes.
Low sensitivity for minor degradation products - Insufficient concentration of the degradant.- Isolate the degradation product using preparative HPLC before NMR analysis.- Increase the number of scans during NMR acquisition.

PART 4: Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acidic Acidic HPLC Analysis HPLC Analysis Acidic->HPLC Analysis Basic Basic Basic->HPLC Analysis Neutral Neutral Neutral->HPLC Analysis Oxidative Oxidative Oxidative->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Start Start Sample Preparation Sample Preparation Start->Sample Preparation Sample Preparation->Acidic Sample Preparation->Basic Sample Preparation->Neutral Sample Preparation->Oxidative Sample Preparation->Photolytic Sample Preparation->Thermal Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: Characterization of Degradation Products by LC-MS and NMR

1. LC-MS Analysis:

  • Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Perform MS/MS fragmentation of the parent compound and the degradation products to elucidate their structures.

2. Isolation of Degradation Products:

  • Use preparative HPLC to isolate sufficient quantities of the major degradation products for NMR analysis.

3. NMR Analysis:

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated degradation products to confirm their structures.[13]

PART 5: Data Interpretation and Reporting

Interpreting Chromatograms
  • Specificity: The chromatogram of the stressed sample should show complete separation of the parent peak from all degradation product peaks.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all major degradation products have been detected.

Building a Degradation Pathway Map

Based on the structures of the identified degradation products, a degradation pathway map can be constructed. This map should illustrate the sequence of chemical reactions that lead to the formation of each degradant under specific stress conditions.

Reporting

The stability report should include:

  • A summary of the forced degradation studies performed.

  • The validated stability-indicating analytical method.

  • Chromatograms of stressed samples.

  • A table summarizing the degradation products formed under each stress condition.

  • The proposed degradation pathways.

PART 6: References

  • Forced degradation studies. MedCrave online. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Academic Journals. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

  • Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. [Link]

  • Possible coexisting pathways for the degradation of substituted dibenzofurans. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - Beilstein Journals. [Link]

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Forced Degradation Studies - SciSpace. [Link]

  • Dibenzofuran Degradation Pathway - Eawag-BBD. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. [Link]

  • (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS - ResearchGate. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC. [Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with - AWS. [Link]

  • Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. [Link]

  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • Photocatalytic degradation of carbofuran using semiconductor oxides - PubMed. [Link]

  • LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed. [Link]

  • Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC. [Link]

  • CAS 882291-61-4 | 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | MFCD00110907. [Link]

  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. [Link]

  • Part I Oxidation Reactions - Wiley-VCH. [Link]

  • NMR Applications to Study Natural Product Biosynthesis and Biodegradation - eScholarship. [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - Semantic Scholar. [Link]

  • Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC. [Link]

  • Oxidative Cleavage of Furans - Organic Reactions. [Link]

  • Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), ELF, LOL, NBO, and Fukui function investigations on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH): Experimental and theoretical approach - ResearchGate. [Link]

  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants - OUCI. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. [Link]

  • Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation | Request PDF - ResearchGate. [Link]

  • Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC. [Link]

  • Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS - PMC. [Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - MDPI. [Link]

  • Hydrogen Peroxide/Boric Acid: An Efficient System for Oxidation of Aromatic Aldehydes and Ketones to Phenols - Academia.edu. [Link]

  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed. [Link]

  • Thermochemistry and Kinetics for the Oxidative Degradation of Dibenzofuran and Precursors - Publikationen in KITopen. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological activity of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid derivatives. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, purification, and biological evaluation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and strategic development of this compound derivatives.

Q1: What are the known biological activities of this compound derivatives?

A1: The benzofuran and dihydrobenzofuran scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] Specifically, derivatives of this compound have shown significant potential as anticancer and anti-inflammatory agents.[3][4] The bromine atom at the 5-position can enhance biological activity, a common strategy in drug design to improve binding affinity and metabolic stability.[1][5][6]

Q2: How does the bromine substituent at the 5-position influence the biological activity?

A2: The bromine atom at the 5-position of the dihydrobenzofuran ring significantly impacts the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, as a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can contribute to stronger and more specific binding to biological targets. Structure-activity relationship (SAR) studies have indicated that the presence of a bromine atom on the benzofuran system can increase cytotoxicity in cancer cell lines.[5][6]

Q3: What are the key considerations for derivatization to enhance biological activity?

A3: To enhance the biological activity of the core scaffold, derivatization of the carboxylic acid group is a primary strategy. Conversion to amides, esters, or coupling with other bioactive moieties can modulate the compound's properties. For instance, creating N-(substituted)phenylamide derivatives has been shown to yield potent cytotoxic activities against various human cancer cell lines.[3][7] The electronic effects (e.g., +M effect) and hydrophobicity of the substituents on the N-phenyl ring are critical factors in potentiating anticancer and NF-κB inhibitory activities.[3]

Q4: Are there any known stability issues with these compounds?

A4: While generally stable, halogenated benzofurans can be susceptible to dehalogenation under certain reaction conditions, particularly during palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[8] This can be a significant issue when attempting to further functionalize the aromatic ring. Careful selection of reaction conditions, catalysts, and protecting groups is crucial to avoid this unwanted side reaction.

Section 2: Troubleshooting Guides

This section provides practical solutions to specific problems that may arise during the experimental workflow.

Synthesis and Purification

Problem 1: Low yield during the cyclization step to form the dihydrobenzofuran ring.

  • Question: I am getting a low yield during the intramolecular cyclization to form the 2,3-dihydrobenzofuran-2-carboxylic acid core. What could be the issue?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Base Strength: The choice and concentration of the base are critical for the intramolecular nucleophilic substitution. A base that is too weak may not sufficiently deprotonate the phenolic hydroxyl group, while a base that is too strong can lead to side reactions. Consider screening different bases such as potassium carbonate, sodium hydride, or DBU.

    • Reaction Temperature: The temperature needs to be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote decomposition or side product formation.

    • Leaving Group: Ensure you are using a starting material with a good leaving group (e.g., a bromo or tosyl group) on the side chain that will be displaced by the phenoxide.

    • Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic polar solvents like DMF or DMSO are often effective for this type of cyclization.

Problem 2: Unwanted dehalogenation during subsequent functionalization.

  • Question: I am observing the loss of the bromine atom when I try to perform a Suzuki coupling on my this compound derivative. How can I prevent this?

  • Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions of halogenated heterocycles.[8] Here are some strategies to mitigate this:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can sometimes promote reductive dehalogenation. Experiment with different ligand systems, such as those based on biarylphosphines or N-heterocyclic carbenes.

    • Base: The base used can also play a role. Weaker bases like potassium carbonate or cesium carbonate may be less prone to causing dehalogenation compared to stronger bases like sodium or potassium hydroxide.

    • Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can help to minimize dehalogenation.

    • Protecting Groups: If your molecule has other functional groups, such as a free amine, protecting it can sometimes suppress dehalogenation.[8]

Problem 3: Difficulty in purifying the final product.

  • Question: My final this compound derivative is difficult to purify by column chromatography. What are some alternative purification strategies?

  • Answer: Purification of polar carboxylic acids can be challenging. Consider the following:

    • Crystallization: If your compound is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.

    • Acid-Base Extraction: You can often purify carboxylic acids by dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer will precipitate your purified carboxylic acid, which can be collected by filtration.

    • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative reverse-phase HPLC is a powerful technique.

Biological Assays

Problem 1: Poor solubility of the compound in aqueous assay buffers.

  • Question: My compound is precipitating out of solution during my cell-based assay. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge for lipophilic compounds like many benzofuran derivatives.[9][10] Here are some approaches:

    • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol in your final assay medium.[9] However, it is crucial to run a vehicle control to ensure the solvent itself is not affecting the biological system.

    • Formulation with Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to improve solubility.

    • Salt Formation: If your compound has a free carboxylic acid, you can potentially prepare a more water-soluble salt (e.g., a sodium or potassium salt).[10]

    • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Problem 2: Inconsistent results in cell viability assays (e.g., MTT, SRB).

  • Question: I am getting variable IC50 values for my compounds in different experiments. What could be the cause?

  • Answer: Inconsistent results in cell viability assays can stem from several factors:

    • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for each experiment.

    • Compound Stability in Media: Your compound might be degrading in the cell culture medium over the incubation period. You can assess the stability of your compound by incubating it in the medium for the duration of the assay and then analyzing it by HPLC.

    • Interaction with Serum Proteins: Compounds can bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing the effective concentration available to the cells. Consider performing assays at different serum concentrations to assess this effect.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compounds.

Problem 3: Difficulty in interpreting NMR spectra of the final products.

  • Question: I am having trouble confirming the structure of my this compound derivative by ¹H NMR. What are the key signals to look for?

  • Answer: For a this compound scaffold, you should look for the following characteristic signals in the ¹H NMR spectrum:

    • Carboxylic Acid Proton: A broad singlet typically appears between 10-13 ppm.[11]

    • Dihydrofuran Ring Protons: The protons at positions 2 and 3 will form a coupled system. The proton at C2 (adjacent to the carboxylic acid) will likely be a doublet of doublets or a triplet, and its chemical shift will be influenced by the substituent at the carboxylic acid. The protons at C3 will be two diastereotopic protons, each appearing as a doublet of doublets. The coupling constants between the C2 and C3 protons can help determine the relative stereochemistry (cis or trans).[12]

    • Aromatic Protons: You will observe signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The bromine at position 5 will influence the chemical shifts and splitting patterns of the remaining aromatic protons.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of 2-(4-Bromo-2-formylphenoxy)acetic acid

  • To a solution of 5-bromosalicylaldehyde (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-bromo-2-formylphenoxy)acetate.

  • To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water (1:1).

  • Stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product, 2-(4-Bromo-2-formylphenoxy)acetic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

  • Dissolve 2-(4-Bromo-2-formylphenoxy)acetic acid (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by carefully adding 1M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Protocol for MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Section 4: Data Presentation and Visualization

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR for enhancing the anticancer activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives based on published literature.[3][5][6]

Position of ModificationType of ModificationEffect on Anticancer Activity
5-position of Benzene Ring Bromine substitutionGenerally increases cytotoxicity.
Carboxylic Acid (C2) Conversion to N-(4'-hydroxy)phenylamidePotent anticancer and NF-κB inhibitory activity.[3]
Carboxylic Acid (C2) Conversion to other N-substituted phenylamidesActivity is dependent on the electronic and hydrophobic properties of the substituent.[3]
Dihydrofuran Ring Oxidation to BenzofuranCan lead to a decrease or loss of cytotoxic activity in some cases.
Visualizations

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization for Activity Enhancement cluster_evaluation Biological Evaluation A 5-Bromosalicylaldehyde B Alkylation with Ethyl Bromoacetate A->B K2CO3, Acetone C Ester Hydrolysis B->C NaOH, EtOH/H2O D Reductive Cyclization (NaBH4) C->D E 5-Bromo-2,3-dihydrobenzofuran- 2-carboxylic acid D->E F Amide Coupling E->F Coupling agents (e.g., TBTU), Substituted anilines G Esterification E->G Alcohol, Acid catalyst H N-(substituted)phenylamide derivatives F->H I Ester derivatives G->I J In vitro assays (e.g., MTT, SRB) H->J I->J K Mechanism of Action Studies (e.g., NF-κB inhibition) J->K L SAR Analysis K->L G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 5-Bromo-2,3-dihydrobenzofuran- 2-carboxylic acid derivative Compound->IKK Inhibits

Sources

Validation & Comparative

The Evolving Landscape of Anticancer Therapeutics: A Comparative Analysis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of benzene and furan rings, has garnered significant attention due to its presence in numerous biologically active natural products and synthetic molecules.[1][2][3][4] This guide provides a comparative analysis of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid and other key benzofuran derivatives, offering insights into their performance in cancer cells, supported by experimental data and mechanistic explorations.

The Benzofuran Core: A Privileged Scaffold in Oncology

The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[5] Medicinal chemists have successfully synthesized a diverse library of benzofuran derivatives that exhibit a wide spectrum of biological activities, including potent anticancer effects.[2][3][5][6][7] These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways implicated in tumorigenesis, often with a favorable selectivity for cancer cells over their normal counterparts.[6][8][9]

Focus: this compound

While direct, extensive studies on the anticancer properties of this compound are emerging, its structural features suggest significant potential. The core components of this molecule—the dihydrobenzofuran scaffold, the bromo-substituent, and the carboxylic acid moiety—have been independently associated with potent anticancer activity in related compounds.

  • The Dihydrobenzofuran Scaffold: Saturation of the furan ring to form a 2,3-dihydrobenzofuran structure can influence the molecule's three-dimensional conformation and its interaction with biological targets. Studies on various 2,3-dihydrobenzofuran derivatives have demonstrated their potential as anticancer agents.[10][11]

  • The Power of Halogenation: The introduction of a bromine atom at the C-5 position is a key feature. Halogenation, particularly with bromine, has been consistently shown to enhance the cytotoxic activity of benzofuran derivatives against various cancer cell lines.[1][12] The position of the halogen is a critical determinant of its biological activity.[1]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the C-2 position can significantly impact the compound's solubility, polarity, and ability to form hydrogen bonds, all of which are crucial for drug-target interactions. Benzofuran-2-carboxylic acid derivatives have been reported to exhibit significant cytotoxic activity against human cancer cell lines.[12]

A recent study on fluorinated benzofuran and dihydrobenzofuran derivatives highlighted that the presence of both bromine and a carboxylic acid group enhanced their anticancer effects in human colorectal adenocarcinoma cells (HCT116).[11] This suggests a synergistic contribution of these functional groups to the overall biological activity.

Comparative Analysis with Other Benzofuran Derivatives

To contextualize the potential of this compound, it is essential to compare it with other well-studied benzofuran derivatives that have demonstrated significant anticancer activity.

Halogenated Benzofuran Derivatives

As previously mentioned, halogenation is a common strategy to enhance the anticancer potency of benzofurans. A notable example is a bromo-derivative with a methyl group at the C-3 position, which displayed remarkable cytotoxic activity against leukemia cell lines K562 and HL60, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal HUVEC cells.[1] This highlights the potential for high selectivity that can be achieved through specific substitution patterns.

Benzofuran-Hybrid Molecules

Hybrid molecules that couple the benzofuran scaffold with other pharmacologically active moieties have emerged as a promising strategy for developing potent anticancer agents.[1][5]

  • Benzofuran-Piperazine Hybrids: A series of novel hybrid compounds combining benzofuran and N-aryl piperazine have been synthesized and evaluated. One such derivative, compound 16, exhibited potent cytotoxic activity against A549 (lung cancer) and SGC7901 (gastric cancer) cell lines with IC50 values of 0.12 µM and 2.75 µM, respectively.[13]

  • Benzofuran-Chalcone Hybrids: Chalcones, belonging to the flavonoid family, are known for their anticancer properties.[14] Benzofuran-based chalcone derivatives have been developed as potent VEGFR-2 inhibitors, showing significant anti-tumor activity against HCC1806 (breast cancer), HeLa (cervical cancer), and A549 cell lines.[15] Mechanistic studies revealed that these compounds can induce apoptosis.[15]

  • Benzofuran-Triazole Hybrids: The fusion of benzofuran with a triazole ring has yielded compounds with potent antiproliferative activity. For instance, a benzofuran-2-carboxamide derivative bearing a triazole moiety demonstrated high potency against HCT-116 (colon), HeLa, HepG2 (liver), and A549 cancer cell lines, with IC50 values of 0.87, 0.73, 5.74, and 0.57 µM, respectively.[8]

Data Summary: In Vitro Cytotoxicity of Benzofuran Derivatives

The following table summarizes the reported IC50 values for various benzofuran derivatives against different cancer cell lines, providing a snapshot of their comparative potency. It is crucial to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Halogenated Benzofuran Bromo-derivative with methyl at C-3K562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Benzofuran-Piperazine Hybrid Compound 16A549 (Lung)0.12
SGC7901 (Gastric)2.75[13]
Benzofuran-Triazole Hybrid Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[8]
HeLa (Cervical)0.73[8]
A549 (Lung)0.57[8]
Benzofuran-based Carboxylic Acid 5-bromobenzofuran derivative 9eMDA-MB-231 (Breast)2.52
Dihydrobenzofuran Derivative Fluorinated, bromo, carboxylic acid derivativeHCT116 (Colorectal)19.5[11]
Benzofuran-Indole Hybrid Compound 8aaPC9 (Lung)0.32[16]
A549 (Lung)0.89[16]

Mechanistic Insights: How Benzofuran Derivatives Combat Cancer

The anticancer activity of benzofuran derivatives is mediated through various mechanisms of action, underscoring their potential to target multiple facets of cancer biology.

Induction of Apoptosis

A common mechanism by which many benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[8][14] For instance, a benzofuran-chalcone derivative was shown to induce apoptosis in HCC1806 cells.[15] Another study demonstrated that a naturally isolated benzofuran derivative induced mitochondrial apoptosis in non-small-cell lung carcinoma (NSCLC) cells.[6]

Benzofuran Benzofuran Derivative Mitochondria Mitochondria Benzofuran->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by some benzofuran derivatives.

Cell Cycle Arrest

Several benzofuran derivatives have been reported to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. A potent benzofuran derivative was found to induce G2/M phase arrest in SiHa and HeLa cervical cancer cells.[6][8] Similarly, another derivative caused G2/M phase arrest in HeLa cells by inhibiting tubulin polymerization.[17]

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Block G2->Block M->G1 Benzofuran Benzofuran Derivative Benzofuran->Block Arrests Cycle

Caption: Schematic of G2/M cell cycle arrest induced by certain benzofuran derivatives.

Inhibition of Key Signaling Pathways

The anticancer activity of benzofuran derivatives has also been attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer. Certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[10]

  • HIF-1 Pathway: The hypoxia-inducible factor (HIF-1) pathway is critical for tumor survival and progression. A benzene-sulfonamide-based benzofuran derivative was designed to inhibit the HIF-1 pathway in p53-independent malignant cancers.[1][5]

  • Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Some benzofuran-based derivatives have been identified as novel tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[8][17]

Experimental Protocols: A Guide to In Vitro Evaluation

The evaluation of the anticancer activity of benzofuran derivatives typically involves a series of in vitro assays. Below are representative protocols for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect and quantify apoptosis by flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Cells are treated with the benzofuran derivative at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

Conclusion and Future Directions

The benzofuran scaffold represents a highly promising platform for the development of novel anticancer agents. The structural features of this compound, particularly the combination of a bromo-substituent and a carboxylic acid moiety on a dihydrobenzofuran core, suggest a strong potential for potent and selective anticancer activity. Comparative analysis with other halogenated and hybrid benzofuran derivatives reveals a landscape of compounds with impressive cytotoxic profiles against a range of cancer cell lines.

Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound and its analogues against a broad panel of cancer cell lines and in relevant in vivo models. Elucidating its specific molecular targets and mechanisms of action will be crucial for its further development as a potential therapeutic candidate. The continued exploration of structure-activity relationships within the diverse family of benzofuran derivatives will undoubtedly pave the way for the next generation of targeted and effective cancer therapies.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(11), 2799. [Link]

  • Al-Ostath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 823-855. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • N/A. Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [https://research. Khalifa.ac.ae/en/publications/structure-activity-relationship-of-benzofuran-derivatives-with-p]([Link]. Khalifa.ac.ae/en/publications/structure-activity-relationship-of-benzofuran-derivatives-with-p)

  • Al-Ostath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 823-855. [Link]

  • Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1533. [Link]

  • Zhao, P., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Dong, M., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1289, 135835. [Link]

  • Al-Ostath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 823-855. [Link]

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 793. [Link]

  • Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(2), 522-531. [Link]

  • Gonzalez-Calderon, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5406. [Link]

  • Kwak, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Journal of Medicinal Chemistry, 63(7), 3614-3627. [Link]

  • Szabo, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

Sources

Publish Comparison Guide: Validation of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid (BDBCA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation framework for 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (BDBCA), focusing on its primary biological activity as a PPARα Agonist .

Target Audience: Medicinal Chemists, Pharmacologists, and Metabolic Disease Researchers. Primary Biological Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα ). Mechanism of Action: Selective Agonist.

Executive Summary & Target Landscape

This compound (BDBCA) serves as a high-potency pharmacophore and chemical probe targeting PPARα , a nuclear receptor governing lipid metabolism and inflammation. Unlike the aromatic benzofuran derivatives (often associated with Pim-1 kinase or DAAO inhibition), the 2,3-dihydro scaffold confers specific stereochemical flexibility essential for the ligand-binding domain (LBD) of PPAR subtypes.

This guide validates BDBCA's utility by comparing it against clinical standards (e.g., Fenofibrate) and detailing the experimental protocols required to confirm its subtype selectivity and potency.

Why This Target Matters

Validation of PPARα agonists is critical for developing next-generation dyslipidemia therapies. While fibrates (e.g., Fenofibrate) are standard, they often suffer from low potency and weak PPAR subtype selectivity. BDBCA derivatives represent a "super-agonist" class with improved binding affinity and distinct transcriptional profiles.

Comparative Analysis: BDBCA vs. Clinical Standards

The following analysis contrasts BDBCA (as a representative of the dihydrobenzofuran-2-acid class) with the industry standard, Fenofibric Acid (the active metabolite of Fenofibrate).

FeatureThis compound Fenofibric Acid (Standard) GW7647 (Research Tool)
Primary Target PPARα Agonist (High Potency)PPARα Agonist (Moderate Potency)PPARα Agonist (High Potency)
Binding Affinity (

)
< 50 nM (Estimated for optimized analogs)~ 20–30 µM6 nM
Selectivity (vs PPAR

/

)
> 100-fold selectiveWeak selectivityHighly selective
Mechanism Helix 12 Stabilization (LBD)Weak Helix 12 StabilizationStrong Helix 12 Stabilization
In Vivo Efficacy Potent triglyceride lowering at low doses (< 1 mg/kg)Requires high doses (~100 mg/kg)Not optimized for oral bioavailability
Chemical Stability Chiral center at C2 (stereosensitive)AchiralStable

Key Insight: The 5-bromo substituent on the dihydrobenzofuran core enhances lipophilic interactions within the PPARα LBD hydrophobic pocket, significantly improving potency compared to the unsubstituted parent compound.

Mechanism of Action & Signaling Pathway[1]

BDBCA functions by binding to the ligand-binding domain of PPARα, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) to upregulate genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).

Pathway Visualization (DOT)

PPAR_Pathway BDBCA 5-Bromo-2,3-dihydrobenzofuran- 2-carboxylic acid (Ligand) PPARa PPARα (Cytosol/Nucleus) BDBCA->PPARa Binds LBD Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Transcription Gene Transcription (CPT1A, ACOX1, APOA1) PPRE->Transcription Initiates CoActivators Co-Activators (PGC-1α) CoActivators->Complex Recruitment Outcome Lipid Metabolism: ↓ Triglycerides, ↑ HDL Transcription->Outcome Physiological Effect

Caption: Mechanism of PPARα activation by BDBCA. The ligand triggers RXR dimerization and subsequent transcriptional upregulation of lipid-metabolizing enzymes.

Experimental Validation Protocols

To validate BDBCA as a bona fide PPARα agonist, researchers must employ a self-validating workflow combining cell-free binding, nuclear transactivation, and gene expression profiling.

Protocol A: PPARα Nuclear Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the functional potency (


) of BDBCA in a cellular environment.

Reagents:

  • HEK293 or HepG2 cells.

  • Plasmids: Gal4-PPARα-LBD (fusion protein), UAS-Luciferase (reporter).

  • Control: Fenofibric acid (positive), DMSO (negative).

Step-by-Step Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well white plates.
    
  • Transfection: Cotransfect with Gal4-PPARα-LBD expression vector and UAS-Luc reporter using Lipofectamine. Incubate for 4–6 hours.

  • Treatment: Replace medium with serum-free DMEM containing BDBCA (serial dilutions: 1 nM to 10 µM). Include Fenofibric acid (10 µM) as a reference standard.

  • Incubation: Incubate for 24 hours to allow protein expression.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.

  • Data Analysis: Plot Relative Light Units (RLU) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Validation Criteria: BDBCA should exhibit a dose-dependent increase in luciferase activity with an


 significantly lower (more potent) than Fenofibric acid (

).
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To confirm direct physical binding to the PPARα LBD and exclude off-target effects.

Methodology:

  • Use a Lanthanide-labeled anti-GST antibody and GST-tagged PPARα-LBD.

  • Add a fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Titrate BDBCA. Competitive displacement of the tracer by BDBCA decreases the FRET signal.

  • Result: A decrease in FRET ratio confirms BDBCA binds to the same pocket as standard agonists.

Validation Workflow Diagram (DOT)

Validation_Workflow Step1 Step 1: TR-FRET Binding (Confirm Physical Interaction) Step2 Step 2: Luciferase Reporter (Confirm Functional Agonism) Step1->Step2 If Kd < 1µM Step3 Step 3: Selectivity Screen (vs PPARδ / PPARγ) Step2->Step3 If EC50 < 100nM Step4 Step 4: Gene Expression (RT-PCR) (Verify Target Genes: CPT1A) Step3->Step4 If Selectivity > 50x

Caption: Step-wise validation logic. Progression requires meeting specific potency and selectivity thresholds at each stage.

Potential Off-Targets & Specificity

While the dihydro benzofuran scaffold is optimized for PPARα, researchers must control for "scaffold hopping" activities associated with the aromatic benzofuran class:

  • Pim-1 Kinase: Aromatic benzofuran-2-carboxylic acids are known Pim-1 inhibitors. The saturation of the 2,3-bond in BDBCA typically reduces this kinase affinity, but it should be tested.

  • D-Amino Acid Oxidase (DAAO): 5-substituted benzofuran-2-carboxylic acids can inhibit DAAO. Specificity controls using DAAO enzymatic assays are recommended if using BDBCA in CNS research.

References

  • Shi, G., et al. (2005). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Journal of Medicinal Chemistry, 48(26), 8194–8208.

  • Xu, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 21(10), 3094-3098.

  • Fruchart, J. C. (2013). "Selective PPAR alpha modulators (SPPARMalpha): the next generation of lipid-modifying agents." Cardiovascular Diabetology, 12, 82.

  • Sparey, T., et al. (2008).[2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.

Sources

Bench to Bedside: In Vitro vs In Vivo Efficacy of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

[1]

Executive Summary

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, primarily utilized in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for Type 2 Diabetes and NF-κB inhibitors for oncology.[1]

While the free carboxylic acid moiety provides the essential electrostatic interaction required to mimic phosphotyrosine (pTyr) in the enzyme active site, it simultaneously creates a significant translational barrier: poor cell membrane permeability.[1] This guide critically analyzes the dichotomy between the scaffold’s nanomolar in vitro potency and its often erratic in vivo bioavailability, outlining the chemical strategies (prodrugs, bioisosteres) required to bridge this gap.[1]

Part 1: Mechanistic Foundation & SAR Logic[1]

The Pharmacophore

The efficacy of this scaffold hinges on two structural pillars:

  • The Carboxylic Acid Head (Position 2): Acts as a non-hydrolyzable phosphate mimetic.[1] In PTP1B, this group forms critical hydrogen bonds with the Arg221 loop, mimicking the substrate's phosphate group.[1]

  • The 5-Bromo Substitution: A lipophilic halogen that occupies the hydrophobic "second site" (Site B) or hydrophobic pocket of the target enzyme, enhancing selectivity over homologous phosphatases (like TCPTP) and increasing potency via halogen bonding.[1]

Pathway Visualization: PTP1B Inhibition

The following diagram illustrates how PTP1B inhibition by this scaffold restores Insulin Receptor (IR) signaling, the primary mechanism for its anti-diabetic effect.[1]

PTP1B_PathwayInsulinInsulin LigandIRInsulin Receptor (IR)(Tyrosine Kinase)Insulin->IRActivatesIRSIRS-1(Substrate)IR->IRSPhosphorylates (pTyr)PI3KPI3K / Akt PathwayIRS->PI3KActivatesGLUT4GLUT4 Translocation(Glucose Uptake)PI3K->GLUT4PromotesPTP1BPTP1B Enzyme(Negative Regulator)PTP1B->IRDephosphorylates(Terminates Signal)PTP1B->IRSDephosphorylatesInhibitor5-Bromo-benzofuranInhibitorInhibitor->PTP1BInhibits(Restores Signaling)

Caption: PTP1B acts as a brake on insulin signaling; 5-bromo-benzofuran derivatives release this brake.[1]

Part 2: In Vitro Efficacy Profile[1]

In a controlled buffer system, this compound derivatives exhibit high potency.[1] The free acid is the active species.[1]

Enzymatic Potency (Cell-Free)[1]
  • Assay: pNPP Hydrolysis or DiFMUP fluorometric assay.

  • Performance: IC50 values typically range from 0.5 µM to 15 µM .[1]

  • Key Insight: The "5-Bromo" analog is consistently 3-5x more potent than the unsubstituted benzofuran, validating the role of the halogen in filling the hydrophobic pocket of PTP1B.[1]

Cellular Activity (Cell-Based)[1]
  • Assay: Western Blot for p-Akt or p-IR in HepG2 or CHO-IR cells.

  • Performance: Higher concentrations (typically 50–100 µM ) are required compared to cell-free assays.[1]

  • The Permeability Wall: The highly charged carboxylate group (

    
    ) at physiological pH prevents passive diffusion across the lipid bilayer.[1]
    
ParameterFree Acid (Parent)Methyl/Ethyl Ester (Prodrug)Amide Derivative
Enzymatic IC50 (PTP1B) 0.8 µM (High Potency)>100 µM (Inactive)2.5 µM (Moderate)
Cellular Permeability Low (Papp < 10⁻⁶ cm/s)HighModerate
Cellular Efficacy (pAkt) Weak/NoneHigh (after hydrolysis)Moderate

Part 3: In Vivo Efficacy Profile

The transition to in vivo models often results in a "potency cliff" unless specific medicinal chemistry strategies are employed.[1]

Pharmacokinetics (PK)[1]
  • Bioavailability (F%): The free acid often suffers from low oral bioavailability (<5%) due to ionization in the GI tract.[1]

  • Metabolism: The benzofuran ring is susceptible to hydroxylation by CYP450s, followed by rapid glucuronidation of the carboxylic acid, leading to fast renal clearance.[1]

Pharmacodynamics (PD) in Disease Models[1]
  • Model: db/db Mice (Type 2 Diabetes) or Xenograft (Cancer).

  • Efficacy:

    • Oral Administration (Free Acid): Minimal effect on blood glucose.[1]

    • Oral Administration (Ester Prodrug): Significant reduction in fasting blood glucose and improved Glucose Tolerance Test (OGTT) curves.[1] The ester is hydrolyzed by plasma esterases to release the active acid after absorption.[1]

  • Toxicity: High doses of benzofuran derivatives can be hepatotoxic (quinone methide formation).[1] Liver enzymes (ALT/AST) must be monitored.[1]

Comparison Summary
  • In Vitro: The scaffold is a "Warhead" – highly effective at binding the target.[1]

  • In Vivo: The scaffold is a "Delivery Challenge" – requiring masking (esterification) or bioisosteric replacement (e.g., replacing -COOH with a thiazolidinedione) to function.[1]

Part 4: Experimental Protocols

Protocol A: In Vitro PTP1B Inhibition Assay (Colorimetric)

Validates the intrinsic potency of the scaffold.

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 1 mM DTT).

  • Enzyme: Dilute recombinant human PTP1B (0.5 µg/mL) in Assay Buffer.

  • Substrate: Prepare p-Nitrophenyl Phosphate (pNPP) at 2 mM.

  • Reaction:

    • Add 10 µL of Test Compound (5-Bromo-benzofuran derivative dissolved in DMSO) to 96-well plate.

    • Add 40 µL of Enzyme solution.[1] Incubate 10 min at 37°C (allows binding).

    • Initiate reaction with 50 µL Substrate.

  • Measurement: Incubate 20 min at 37°C. Stop reaction with 1N NaOH. Read Absorbance at 405 nm .[1]

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC50.[1]

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Validates the metabolic efficacy in a systemic model.[1]

  • Animals: Male db/db mice (10-12 weeks old), fasted for 12 hours.

  • Grouping: n=8 per group (Vehicle, Metformin Positive Control, Test Compound).

  • Dosing: Administer Test Compound (e.g., Ethyl ester of 5-bromo-benzofuran-2-carboxylic acid) at 50 mg/kg via oral gavage.[1]

  • Challenge: 30 minutes post-dose, administer Glucose load (2 g/kg, p.o.).

  • Sampling: Measure blood glucose via tail vein at t = 0, 30, 60, 90, and 120 min.[1]

  • Validation: Calculate Area Under the Curve (AUC). A significant reduction in AUC compared to vehicle confirms in vivo efficacy.[1]

Part 5: References

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][2][3] Context: Establishes the anticancer and NF-κB inhibitory potential of the scaffold.[1][2][3] URL:[Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Source: Expert Opinion on Investigational Drugs (2003).[1][4] Context: Validates PTP1B as the primary target for benzofuran-2-carboxylic acids and discusses the bioavailability challenges. URL:[Link]

  • Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Source: Acta Pharmacologica Sinica (2010).[1] Context: Reviews the structural basis of benzofuran derivatives in metabolic disease. URL:[Link][1]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Source: Journal of Medicinal Chemistry (2005).[1] Context: Highlights the "off-target" or secondary lipid-lowering effects of this chemical class.[1] URL:[Link][1]

Publish Comparison Guide: 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 885069-03-4) is a critical chiral scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of NF-κB inhibitors and PARP-1 antagonists .[1][2][3] Its structural rigidity and the presence of a manipulatable bromine handle at the C5 position make it an ideal candidate for Structure-Activity Relationship (SAR) optimization in oncology and anti-inflammatory drug discovery.

This guide objectively compares the two dominant production methodologies—Classical Racemic Cyclization (followed by Resolution) versus Asymmetric Catalytic Annulation —to assist researchers in selecting the optimal route based on scale, purity requirements, and available resources.

Part 1: Comparative Analysis of Synthetic Routes

The "Make vs. Buy" Decision Matrix

The choice between synthetic routes depends heavily on the downstream application (e.g., initial SAR screening vs. process development).

FeatureRoute A: Classical Cyclization (Racemic) Route B: Asymmetric Annulation (Catalytic)
Primary Mechanism Perkin-type rearrangement or Alkylation/CyclizationRh(III) or Pd(II)-catalyzed C-H Activation
Starting Material 5-Bromosalicylaldehyde / Coumarin derivatives

-phenoxyacetamides & 1,3-dienes
Enantioselectivity 0% (Requires Chiral Resolution)>90%

(Direct)
Step Count 3-4 Steps (excluding resolution)1-2 Steps
Scalability High (Kg scale feasible)Low-Medium (Catalyst cost limits scale)
Cost Efficiency High (Cheap reagents: NaOH, chloroacetate)Low (Expensive ligands/metals)
Best For Large-scale scaffold generationRapid library generation of chiral analogs
Technical Deep Dive

Route A: Classical Cyclization (The "Workhorse" Method) This method relies on the reaction of 5-bromosalicylaldehyde with ethyl chloroacetate or bromomalonate, followed by cyclization and hydrolysis.

  • Pros: Robust, insensitive to moisture/air, uses commodity chemicals.

  • Cons: Produces a racemate. Resolution (chemical or enzymatic) results in a theoretical maximum yield of 50% for the desired enantiomer unless dynamic kinetic resolution (DKR) is employed.

Route B: Asymmetric Annulation (The "Precision" Method) Recent advances utilize transition-metal catalysis (Rh or Pd) to couple phenols with conjugated dienes or acrylates in a highly stereocontrolled manner.

  • Pros: Atom economic, high enantiomeric excess (

    
    ), accesses difficult substitution patterns.
    
  • Cons: High catalyst loading (often 2-5 mol%), requires inert atmosphere, purification of trace metals required for biological assays.

Part 2: Experimental Protocols

Protocol A: Classical Synthesis (Racemic)

Target: Gram-scale synthesis of (±)-5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid.

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Diethyl bromomalonate (1.1 eq)

  • K₂CO₃ (anhydrous, 2.5 eq)

  • Acetone (Solvent)

  • NaOH (aq, 10%)

Workflow:

  • Alkylation: Dissolve 5-bromosalicylaldehyde (20 g, 100 mmol) in acetone (200 mL). Add K₂CO₃ (34.5 g) and diethyl bromomalonate (26.3 g). Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cyclization/Decarboxylation: Filter inorganic salts and evaporate solvent. Redissolve crude residue in EtOH (100 mL) and add 10% NaOH (50 mL). Reflux for 2 hours to hydrolyze the ester and induce decarboxylation/cyclization.

  • Isolation: Cool to 0°C. Acidify with 6N HCl to pH 2. The product precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Typical Yield: 65-75%

    • Purity: >98% (HPLC)

Protocol B: Chemical Resolution (Optical Enrichment)

Target: Isolation of (S)-enantiomer.

  • Salt Formation: Dissolve racemic acid (10 g) in hot isopropanol. Add (R)-(+)-

    
    -methylbenzylamine (0.55 eq).
    
  • Crystallization: Allow solution to cool slowly to RT, then to 4°C overnight. The diastereomeric salt of the (S)-acid crystallizes preferentially.

  • Liberation: Filter crystals, suspend in water, and treat with 1N HCl. Extract with EtOAc to recover the enriched (S)-acid.

    • Typical Yield: 30-40% (from racemate)

    • 
      :  >95% (after one recrystallization)
      

Part 3: Biological Application & Mechanism

NF-κB Inhibition Pathway

The 5-bromo-2,3-dihydrobenzofuran scaffold is a bioisostere used to mimic the pharmacophore of natural lignans. In studies involving derivatives like KL-1156 , the dihydrobenzofuran core blocks the translocation of the NF-κB complex to the nucleus, thereby downregulating inflammatory cytokines (TNF-


, IL-6).

SAR Insight: The 5-bromo substituent provides a lipophilic handle that occupies a hydrophobic pocket in the target protein, often enhancing potency by 2-5 fold compared to the unsubstituted analog.

Mechanism of Action Diagram

NFkB_Pathway Stimulus LPS / TNF-alpha Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK Activates IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylates Degradation Ubiquitination & Degradation of IkB IkB->Degradation NFkB_Cyto NF-kappa-B (Inactive in Cytosol) Translocation Nuclear Translocation NFkB_Cyto->Translocation Released Inhibitor 5-Br-Dihydrobenzofuran Derivative Inhibitor->IKK Blocks Activity DNA Target DNA (Inflammatory Genes) Translocation->DNA Transcription

Caption: Schematic of NF-κB signaling inhibition. The 5-bromo-dihydrobenzofuran scaffold interferes with the IKK-mediated phosphorylation cascade.

Part 4: Quantitative Performance Data

The following data summarizes the cytotoxicity (


) of N-phenylamide derivatives of this compound against key cancer cell lines (Adapted from Choi et al., 2015).
Cell LineTissue Origin5-Bromo Derivative (


M)
Unsubstituted Analog (


M)
Standard (Doxorubicin)
ACHN Renal2.812.40.5
HCT15 Colon2.410.10.2
MM231 Breast2.28.50.3
PC-3 Prostate2.715.20.6

Interpretation: The introduction of the 5-bromo group significantly enhances potency (lower


), likely due to improved hydrophobic interactions within the binding pocket.

References

  • Choi, M., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.

  • Wu, L., et al. (2021).[4][5] "Rh(III)-Catalyzed C-H Activation/Carbooxygenation of N-Phenoxyacetamides with 1,3-Dienes: Access to Chiral 2,3-Dihydrobenzofurans." Organic Letters, 23, 3844-3849.[4]

  • Perkin, W. H. (1870). "On the artificial production of coumarin and formation of its homologues." Journal of the Chemical Society, 21, 53-63. (Foundational reference for Perkin rearrangement).
  • Talele, T. T., et al. (2025). "Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors." Bioorganic Chemistry, 108941.

Sources

Safety Operating Guide

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

Do NOT dispose of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid down the drain or in general trash. Do NOT mix with non-halogenated solvents or oxidizing agents.

This compound is a halogenated organic acid . Its disposal requires strict segregation from standard organic waste streams to prevent the release of corrosive hydrogen bromide (HBr) gas during incineration and to comply with EPA RCRA regulations regarding halogenated compounds.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material state. This compound typically presents as a solid powder but may be in solution if used as a reaction intermediate.

ParameterData / Characteristic
Chemical Name This compound
CAS Number 885069-03-4 (or analog)
Physical State Solid (typically off-white to pale yellow powder)
Acidity (pKa) ~3.5 – 4.5 (Predicted) – Weakly Acidic
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335)
RCRA Classification Hazardous Waste (Characteristic: Toxic/Irritant).[1][2][3][4][5][6] Not typically P- or U-listed, but treated as Halogenated Organic .

Senior Scientist Insight: The presence of the bromine atom on the benzofuran ring is the critical factor here. Standard lab incinerators often lack the acid scrubbers necessary to capture HBr generated during combustion. Therefore, this waste must be flagged specifically as "Halogenated" so it is routed to a facility equipped with high-temperature incinerators and wet scrubbers.

Pre-Disposal Segregation Protocol

Proper segregation is the single most effective way to reduce disposal costs and ensure safety. You must separate this compound based on its phase and chemical compatibility.

The Segregation Logic (DOT Visualization)

WasteSegregation Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Container: Wide-mouth HDPE Jar Label: Solid Halogenated Organic SolidPath->SolidBin SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv HaloBin Container: Safety Carboy (HDPE/Glass) Label: Halogenated Organic Liquid HaloSolv->HaloBin NonHaloSolv->HaloBin *MUST be treated as Halogenated once mixed with Brominated solute

Figure 1: Decision tree for segregating brominated organic acid waste. Note that mixing this compound with non-halogenated solvents contaminates the entire volume, requiring it to be treated as the more expensive "Halogenated" waste stream.[4]

Step-by-Step Disposal Workflow

Step 1: Personal Protective Equipment (PPE)[1][8]
  • Gloves: Nitrile (minimum 0.11 mm thickness). Double-glove if handling solutions in penetrating solvents like DCM.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling dry powder outside a fume hood, use an N95 respirator to prevent inhalation of irritant dust.

Step 2: Packaging (Solid Waste)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Action: Transfer the solid directly into the container.

  • Prohibition: Do not use metal containers (steel cans), as the carboxylic acid moiety can corrode metal over time, especially if moisture is present, leading to leaks.

Step 3: Packaging (Liquid Waste)
  • Scenario: You have the compound dissolved in a solvent (e.g., from a reaction workup).

  • Container: Use an amber glass bottle or HDPE carboy.

  • Compatibility Check: Ensure the solvent is compatible with the container.[7]

  • Bulking Rule: If the solvent is non-halogenated (e.g., Methanol), but contains this brominated compound, you must label the entire container as HALOGENATED WASTE .

    • Reasoning: Even trace amounts of bromine require the specialized incineration process described in Section 2.

Step 4: Labeling (RCRA Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Composition: If in solution, list the solvent and the approximate concentration (e.g., "95% Dichloromethane, 5% Brominated Acid").

Step 5: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) inside a secondary container (tray) to catch leaks.

  • Keep the container closed at all times except when adding waste.[1][6][7][8]

  • Request pickup when the container is 90% full or within 6 months (depending on local institutional rules).

Emergency Procedures: Spill Management

Scenario: You have dropped a vial containing 5g of the solid compound.

  • Evacuate & Ventilate: Alert nearby personnel. If the spill is outside a hood, ensure room ventilation is active.[7][8]

  • PPE Up: Don goggles, lab coat, and double nitrile gloves.[2]

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with a wet paper towel or use a dedicated HEPA vacuum if available. Scoop the wet towel/powder mixture into a waste jar.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water. Collect all wipes as Solid Hazardous Waste (contaminated debris).

  • Reporting: Log the incident with your Environmental Health & Safety (EHS) officer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11317657 (this compound). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Segregation of Waste Streams." EPA.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.